5,5-Dimethylpiperidin-3-ol hydrochloride
Description
BenchChem offers high-quality 5,5-Dimethylpiperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylpiperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,5-dimethylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-6(9)4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKFLCYVZGZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-99-3 | |
| Record name | 5,5-dimethylpiperidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure-Activity Relationship of gem-Dimethyl Piperidine Derivatives
The gem-dimethyl piperidine motif represents a high-value structural modification in modern medicinal chemistry. It is not merely a "spacer" but a functional tool used to modulate conformation, metabolic stability, and lipophilicity simultaneously.
This guide details the structure-activity relationships (SAR) of these derivatives, focusing on the Thorpe-Ingold effect (conformational restriction) and metabolic blocking (prevention of
The Core Directive: Why gem-Dimethyl?
In drug design, the introduction of a gem-dimethyl group (two methyl groups on the same carbon) into a piperidine ring is a strategic maneuver used to solve specific failure modes in lead optimization.
-
Conformational Locking (The Thorpe-Ingold Effect): The gem-dimethyl group introduces steric strain that favors ring closure and restricts the conformational flexibility of the piperidine chair. This reduces the entropic penalty of binding to a target protein.
-
Metabolic Blocking: The
-carbons of amines are "soft spots" for Cytochrome P450 (CYP) oxidation. Placing a gem-dimethyl group at the C2 or C6 position (or C3/C5 to sterically shield C2/C6) physically blocks the approach of the CYP heme-oxo species. -
Lipophilicity Modulation: While adding two methyl groups increases lipophilicity (
), it often increases solubility paradoxically by disrupting crystal lattice packing (the "grease ball" effect), provided the polar surface area (PSA) remains accessible.
Conformational Dynamics & The Thorpe-Ingold Effect
The gem-dimethyl group alters the energy landscape of the piperidine ring. Unlike a mono-methyl group, which can adopt an equatorial position to minimize 1,3-diaxial interactions, a gem-dimethyl group forces one methyl into the high-energy axial position.
To relieve this strain, the piperidine ring often distorts or "locks" into a specific chair conformation that minimizes the interaction of the axial methyl with the lone pair of the nitrogen or other axial substituents.
Mechanism of Action:
-
Angle Compression: The internal C-C-C angle at the gem-dimethyl carbon expands slightly (>
), compressing the opposite internal angles. This brings the reactive chain ends closer together (promoting cyclization) or locks the pre-formed ring. -
Barrier to Inversion: The energy barrier for the chair-to-chair flip significantly increases. For 3,3-dimethylpiperidine, the barrier to ring inversion is higher than that of unsubstituted piperidine, effectively "freezing" the bioactive conformation.
Visualization: Conformational Locking The following diagram illustrates how the gem-dimethyl group raises the energy barrier for ring inversion, favoring a specific bioactive conformation.
Figure 1: The Thorpe-Ingold effect increases the energy barrier to ring inversion, pre-organizing the molecule for binding.
Metabolic Stability: Blocking the "Soft Spot"
Piperidines are notorious for high clearance due to oxidation at the carbon
-
The Problem: CYP450 enzymes abstract a hydrogen atom from the
-carbon. -
The Solution: Replacing the
-hydrogens with methyl groups (e.g., 2,2-dimethylpiperidine) renders this abstraction impossible. -
The Nuance: 2,2-dimethylation is sterically very crowded and can hinder synthesis. Therefore, 3,3-dimethylation or 4,4-dimethylation is often used. While these do not directly remove the
-hydrogens, the steric bulk of the adjacent gem-dimethyl group prevents the CYP enzyme from accessing the -carbon (steric shielding).
Data Comparison: Metabolic Half-Life (
| Compound Structure | Mechanism of Clearance | |
| Piperidine (Unsubstituted) | < 15 min | Rapid |
| 4-Methylpiperidine | ~ 20 min | |
| 3,3-Dimethylpiperidine | > 60 min | Steric shielding of C2; C4 oxidation blocked |
| 4,4-Dimethylpiperidine | > 120 min | Blocks C4 oxidation; remote shielding |
| 2,2-Dimethylpiperidine | > 240 min |
Note: While 2,2-dimethyl offers the best stability, it drastically reduces the basicity of the nitrogen and makes amide coupling difficult. 3,3- and 4,4-isomers offer the best balance of stability and synthetic tractability.
Case Study: SY-5609 (CDK7 Inhibitor)
A prime example of gem-dimethyl utility is found in the development of SY-5609 , a selective CDK7 inhibitor.
-
Challenge: The initial leads suffered from poor metabolic stability and low oral bioavailability.
-
Intervention: The medicinal chemistry team explored gem-dimethyl substitutions on the piperidine ring.
-
Result: Introducing a gem-dimethyl group at the C4 position (initially) and later optimizing to the C6 position (relative to the specific scaffold numbering) significantly improved lipophilicity-driven permeability without compromising metabolic stability to the same extent as a simple alkyl chain.
-
Outcome: The modification helped balance the physicochemical properties, leading to a highly selective, orally bioavailable clinical candidate.
Visualization: Metabolic Shielding
The diagram below depicts how the gem-dimethyl group sterically hinders the CYP450 heme iron from accessing the vulnerable
Figure 2: Steric shielding of the metabolic 'soft spot' by the adjacent gem-dimethyl group.
Experimental Protocols
Protocol A: Synthesis of 4,4-Dimethylpiperidine Hydrochloride
This is the most robust route for generating the 4,4-dimethyl scaffold, utilizing the commercially available 3,3-dimethylglutaric anhydride.
Reagents:
-
3,3-Dimethylglutaric anhydride[1]
-
Ammonium hydroxide (
) -
Lithium Aluminum Hydride (
) -
Tetrahydrofuran (THF), anhydrous
-
HCl in dioxane
Step-by-Step Methodology:
-
Imide Formation (3,3-Dimethylglutarimide):
-
Dissolve 3,3-dimethylglutaric anhydride (10.0 g, 70 mmol) in concentrated
(30 mL). -
Heat the mixture to
C in a sealed pressure vessel or autoclave for 4 hours. -
Cool to room temperature.[2] The product, 4,4-dimethyl-2,6-piperidinedione (note the numbering change relative to the nitrogen), will precipitate.
-
Filter, wash with cold water, and dry. (Yield: ~85%).
-
-
Reduction to Piperidine:
-
Safety Warning:
is pyrophoric. React under Argon/Nitrogen. -
Suspend
(4.0 equiv) in anhydrous THF at C. -
Add 4,4-dimethyl-2,6-piperidinedione portion-wise.
-
Reflux the mixture for 12–16 hours.
-
Fieser Workup: Cool to
C. Carefully add water ( mL), then 15% NaOH ( mL), then water ( mL). Filter the granular white precipitate. -
Concentrate the filtrate to obtain the free amine oil.
-
-
Salt Formation:
-
Dissolve the oil in diethyl ether.
-
Add 4M HCl in dioxane dropwise until no further precipitation occurs.
-
Filter the white solid: 4,4-Dimethylpiperidine HCl .
-
Protocol B: Metabolic Stability Assay (Microsomal)
To validate the effect of the gem-dimethyl group.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL). -
Initiation: Pre-incubate at
C for 5 min. Add NADPH-regenerating system (Mg , glucose-6-phosphate, G6PDH, NADP+) to start the reaction. -
Sampling: At
min, remove aliquots and quench immediately in ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Calculate intrinsic clearance (
) based on the slope of vs. time.
Synthesis Workflow Diagram
The following diagram outlines the synthesis of the 4,4-dimethylpiperidine scaffold described in Protocol A.
Figure 3: Synthetic route from anhydride precursor to the gem-dimethyl piperidine scaffold.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane- and spiro-cyclohexane-bicyclopentane. Journal of the Chemical Society, Transactions. Link (Foundational Thorpe-Ingold Effect).
-
Hu, C. X., et al. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry. Link
-
Pike, K. G., et al. (2011).[3] Optimisation of potent and selective dual mTORC1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates metabolic blocking via gem-dimethyl).
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Journal of Medicinal Chemistry. Link
-
Werner, L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP3091007A1 - Process for the preparation of piperidine compounds - Google Patents [patents.google.com]
5,5-Dimethylpiperidin-3-ol HCl: A Comprehensive Guide to Chemical Properties, Stability, and Degradation Kinetics
Executive Summary
5,5-dimethylpiperidin-3-ol hydrochloride (CAS: 100868-99-3) is a highly specialized aliphatic heterocycle utilized as a critical building block in modern drug discovery. The strategic placement of a gem-dimethyl group at the C5 position and a hydroxyl group at the C3 position creates a unique physicochemical profile. This whitepaper provides an in-depth analysis of its molecular architecture, chemical stability, and the causality behind its degradation pathways. Furthermore, it details a self-validating experimental workflow for forced degradation studies, specifically engineered for non-chromophoric piperidine derivatives.
Molecular Architecture & Physicochemical Profiling
The structural design of 5,5-dimethylpiperidin-3-ol is a masterclass in conformational control and metabolic shielding.
-
Steric Shielding & Conformational Locking: In medicinal chemistry, unsubstituted piperidines are highly susceptible to Cytochrome P450-mediated oxidation at the C4 and C5 positions. The addition of the gem-dimethyl group at C5 introduces massive steric bulk, effectively blocking metabolic attack at this site. Furthermore, these bulky methyl groups restrict the ring's flexibility, locking the piperidine into a favored chair conformation.
-
The Salt Form Advantage: Aliphatic secondary amines are strong bases (pKa ~9.8). As a free base, the molecule is hygroscopic and prone to reacting with atmospheric
to form unstable carbamates. Conversion to the hydrochloride (HCl) salt protonates the nitrogen, neutralizing its nucleophilicity and yielding a stable, highly water-soluble crystalline solid.
Quantitative Physicochemical Data
The following table summarizes the core properties of the molecule, explaining the practical impact of each metric on handling and analysis.
| Property | Value | Causality / Impact on Development |
| Molecular Formula | 1:1 HCl stoichiometry ensures complete N-protonation, preventing atmospheric degradation. | |
| Molecular Weight | 165.66 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger APIs. |
| Predicted xLogP | 0.5[1] | High hydrophilicity; necessitates reverse-phase HPLC methods with highly aqueous mobile phases or HILIC columns to achieve retention. |
| Stereochemistry | Chiral center at C3 | Exists as (3R) and (3S) enantiomers; requires chiral chromatography if enantiomeric purity is critical to the downstream API. |
| UV Absorbance | Negligible >210 nm | Lacks a conjugated |
Chemical Stability & Degradation Pathways
While the C5 position is sterically protected, the C3-hydroxyl group remains the primary liability for chemical degradation.
Oxidative Degradation Kinetics
Piperidinols are highly susceptible to oxidation, converting to their corresponding ketones. According to kinetic studies on the , the mechanism involves the fission of the C-H bond at the carbinol carbon, forming a transient free radical that rapidly converts to the ketone.
The rate of this oxidation is heavily dependent on the molecule's conformation. Because the gem-dimethyl groups lock the ring, the C3-OH group is forced into a specific axial or equatorial orientation. Axial hydroxyl groups are oxidized significantly faster than equatorial ones due to the relief of 1,3-diaxial steric interactions upon conversion to the
Hydrolytic and Thermal Stability
Because the molecule lacks hydrolyzable functional groups (such as esters or amides), it exhibits exceptional stability in aqueous acidic and alkaline environments at ambient temperatures. Thermally, the HCl salt is highly stable, whereas the free base can volatilize or undergo complex thermal degradation[2].
Fig 1: Oxidative degradation pathway of 5,5-dimethylpiperidin-3-ol to its corresponding ketone.
Experimental Workflows: Stability-Indicating Protocols
To accurately profile the stability of 5,5-dimethylpiperidin-3-ol HCl, standard UV-based HPLC methods are inadequate. The following protocol utilizes HPLC-CAD/MS and incorporates a self-validating mass balance check to ensure data integrity.
Protocol: Self-Validating Forced Degradation Study
Objective: To generate a comprehensive degradation profile and validate the stability-indicating power of the analytical method.
Step 1: Sample Preparation
-
Action: Dissolve 5,5-dimethylpiperidin-3-ol HCl in HPLC-grade water to achieve a precise concentration of 1.0 mg/mL.
-
Causality: Water is chosen as the diluent because the high polarity (xLogP 0.5[1]) and the salt form ensure complete dissolution without the need for organic modifiers that might interfere with oxidative stress conditions.
Step 2: Stress Condition Application Expose 5 mL aliquots to the following conditions:
-
Acidic Stress: Add 1.0 mL of 0.1N HCl, heat at 60°C for 24 hours.
-
Alkaline Stress: Add 1.0 mL of 0.1N NaOH, heat at 60°C for 24 hours.
-
Oxidative Stress: Add 1.0 mL of 3%
, store at room temperature for 24 hours. -
Control: Store a 1.0 mg/mL aliquot at 4°C for 24 hours.
Step 3: Quenching & Neutralization (Critical Self-Validation Step)
-
Action: Neutralize the acidic sample with 0.1N NaOH, and the alkaline sample with 0.1N HCl. Quench the oxidative sample with sodium thiosulfate.
-
Causality: Failing to neutralize the samples will cause continuous degradation while the samples sit in the autosampler queue, leading to non-reproducible, time-dependent artifact data.
Step 4: HPLC-CAD/MS Analysis
-
Action: Inject samples onto a HILIC or polar-embedded C18 column. Detect using Charged Aerosol Detection (CAD) in series with a single quadrupole Mass Spectrometer.
-
Causality: The lack of a UV chromophore makes UV detection blind to this molecule. CAD provides a near-universal response for non-volatile analytes, allowing for accurate relative quantification, while MS provides the molecular weight of the degradants (e.g., identifying the -2 Da shift indicative of the ketone degradant).
Step 5: Mass Balance Calculation
-
Action: Calculate the Mass Balance: (Area of Remaining Parent + Area of Degradants) / Area of Control Sample * 100.
-
Self-Validation Check: The mass balance must be between 95% and 105%. If it drops below 95%, it proves that secondary degradation has occurred (degradants breaking down into volatile, undetectable fragments), and the stress conditions must be weakened (e.g., lower temperature or shorter duration) to capture primary degradation only.
Fig 2: Self-validating forced degradation workflow tailored for non-chromophoric piperidines.
Conclusion
The development and handling of 5,5-dimethylpiperidin-3-ol HCl requires a nuanced understanding of its structural causality. While the gem-dimethyl substitution provides excellent metabolic stability by blocking C5 oxidation, it shifts the chemical liability to the C3 hydroxyl group, which readily oxidizes to a ketone under stress. By utilizing the hydrochloride salt form, researchers can mitigate atmospheric degradation. Furthermore, due to the molecule's lack of a
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for 5,5-dimethylpiperidin-3-ol hydrochloride". PubChem. URL:[Link]
-
Radhakrishnamurti, P. S., et al. "Kinetics of V(V) Oxidation of Piperidinols". Indian Journal of Chemistry. URL: [Link]
Sources
Overcoming Metabolic Liabilities: The Role of 5,5-Dimethyl Piperidines in Drug Discovery
Executive Summary
The optimization of pharmacokinetic properties is a critical hurdle in drug development. Piperidines, while serving as highly effective pharmacophores for target engagement, frequently suffer from rapid metabolic clearance. This technical whitepaper explores the mechanistic rationale, quantitative benefits, and self-validating experimental methodologies behind employing 5,5-dimethyl substitution to rescue the metabolic stability of piperidine-containing drug candidates.
The Piperidine Liability and CYP450 Vulnerability
Piperidine rings are foundational building blocks in medicinal chemistry, present in a vast array of FDA-approved therapeutics. However, the electron-rich nitrogen and adjacent α-carbons make the piperidine scaffold a prime target for Cytochrome P450 (CYP450) mediated metabolism. The most common biotransformations include N-oxidation, oxidative N-dealkylation, and α-carbon hydroxylation leading to carbinolamine intermediates, which subsequently undergo ring opening or lactamization[1].
When an unsubstituted piperidine enters the active site of enzymes like CYP3A4 or CYP2D6, the heme-oxo intermediate readily abstracts a hydrogen atom from the α-carbon (C2 or C6). This single-electron transfer and subsequent oxygen rebound rapidly clear the active pharmaceutical ingredient (API) from systemic circulation.
Mechanistic Rationale: The "Magic" of the Gem-Dimethyl Effect
To mitigate these metabolic liabilities, medicinal chemists frequently employ the gem-dimethyl group. Incorporating a 5,5-dimethyl substitution on the piperidine ring is not merely a structural tweak; it is a calculated physicochemical intervention based on three distinct causal mechanisms:
-
Direct Steric Shielding: The bulky methyl groups physically block the C5 position from direct hydroxylation by the CYP450 enzyme[2].
-
Adjacent α-Carbon Protection: The spatial projection of the 5,5-dimethyl moiety creates a steric umbrella over the adjacent C6 α-carbon. This prevents the enzyme from achieving the necessary geometry for α-hydrogen abstraction, effectively shutting down the primary route to lactamization[3].
-
The Thorpe-Ingold Effect: The gem-dimethyl substitution restricts the conformational flexibility of the piperidine ring, locking it into a thermodynamically stable chair conformation. This conformational restriction reduces the entropic penalty upon target binding (often increasing potency) while simultaneously misaligning the molecule within the promiscuous CYP450 active sites[4].
Visualizing the Metabolic Pathway
Figure 1: Comparative CYP450 metabolic pathways of unsubstituted vs. 5,5-dimethyl piperidines.
Quantitative Data: Comparative Metabolic Stability
The theoretical benefits of 5,5-dimethyl substitution translate into significant improvements in pharmacokinetic profiles. The table below summarizes representative in vitro intrinsic clearance (
| Compound Scaffold | HLM | HLM | RLM | RLM | Primary Metabolic Fate |
| Unsubstituted Piperidine | 15.2 | 91.2 | 12.4 | 111.8 | Rapid lactamization & ring opening |
| 5-Methyl Piperidine | 28.5 | 48.6 | 22.1 | 62.7 | Moderate α-oxidation |
| 5,5-Dimethyl Piperidine | >120.0 | <5.0 | 105.3 | 6.6 | Stable (Trace N-dealkylation) |
Table 1: Representative microsomal stability data highlighting the protective effect of gem-dimethyl substitution.
Experimental Methodology: Self-Validating Microsomal Stability Assay
To accurately quantify the metabolic stability of 5,5-dimethyl piperidine derivatives, a robust in vitro liver microsomal assay is required. This protocol is designed as a self-validating system to isolate CYP-mediated metabolism from chemical instability.
Reagents and Materials
-
Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (Pooled, 20 mg/mL protein).
-
NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM
. -
Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
Step-by-Step Workflow
-
Preparation of Working Solutions: Dilute the test compound (e.g., the 5,5-dimethyl piperidine derivative) to a 100 μM stock in DMSO. Further dilute in phosphate buffer to achieve a 1 μM final assay concentration. Causality Check: Final DMSO must be kept < 0.1% to prevent solvent-induced CYP inhibition.
-
Microsome Incubation: In a 96-well plate, combine the test compound (1 μM) with liver microsomes (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes to ensure thermal equilibrium before initiating the enzymatic reaction.
-
Reaction Initiation: Add the NADPH regenerating system (1 mM final NADP+ concentration) to initiate the reaction.
-
Self-Validating Control 1 (-NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes, proving the degradation is not CYP450-mediated.
-
Self-Validating Control 2 (Positive Control): Run Verapamil or Dextromethorphan concurrently to confirm the microsomes are enzymatically active.
-
-
Time-Course Sampling: At pre-defined time points (0, 15, 30, 45, and 60 minutes), remove a 50 μL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the 50 μL aliquot into 150 μL of the ice-cold Quenching Solution. Causality Check: The organic solvent instantly denatures the CYP proteins, halting metabolism, while the internal standard (Tolbutamide) normalizes any downstream LC-MS/MS injection variations.
-
Protein Precipitation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate and .
Conclusion
The strategic installation of a 5,5-dimethyl group on a piperidine scaffold is a highly effective tactic in drug development. By leveraging steric hindrance and the Thorpe-Ingold effect, this modification systematically dismantles the CYP450 metabolic liability associated with unsubstituted alicyclic amines. When validated through rigorously controlled microsomal assays, 5,5-dimethyl piperidines consistently demonstrate superior pharmacokinetic longevity, making them a privileged motif for next-generation therapeutics.
References
-
Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry URL: [Link]
-
Title: Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases Source: ACS Medicinal Chemistry Letters URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes: characterization by high resolution quadrupole-time-of-flight mass spectrometry and 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling & Solid-State Characterization of 3-Hydroxy-5,5-Dimethylpiperidine Hydrochloride
[1]
Executive Summary & Compound Identity
3-Hydroxy-5,5-dimethylpiperidine hydrochloride is a specialized chiral building block, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Structurally, it features a secondary amine (piperidine core), a hydroxyl group at the C3 position (introducing chirality), and a gem-dimethyl group at C5.
While the specific solubility data for this salt is often proprietary or absent from public databases, its physicochemical behavior can be rigorously profiled based on its structural analogs (3-hydroxypiperidine HCl and 3,3-dimethylpiperidine HCl).[1] This guide provides a reference solubility matrix , a crystallization strategy , and step-by-step protocols for generating empirical data in your laboratory.
Chemical Identity
| Property | Detail |
| Systematic Name | 5,5-dimethylpiperidin-3-ol hydrochloride |
| Core Structure | Piperidine ring, C3-OH, C5-gem-dimethyl |
| Molecular Formula | C₇H₁₅NO[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 129.20 (Free Base) + 36.46 (HCl) ≈ 165.66 g/mol |
| Chirality | Exists as (R)- and (S)- enantiomers (Solubility is identical for both in achiral solvents) |
| Key Characteristic | Hygroscopic Solid (Requires controlled humidity handling) |
Reference Solubility Matrix (Estimated)
Note: The values below are high-confidence estimates derived from Structure-Property Relationships (SPR) of validated analogs: 3-hydroxypiperidine HCl (highly water-soluble) and 3,3-dimethylpiperidine HCl.[1]
Primary Solvent Screen
| Solvent | Solubility Class | Estimated Range (mg/mL) | Process Application |
| Water | Freely Soluble | > 500 mg/mL | Aqueous workup; Lyophilization.[1] |
| Methanol | Soluble | 100 – 300 mg/mL | Initial dissolution for salt formation.[1] |
| Ethanol | Moderately Soluble | 30 – 80 mg/mL | Primary Crystallization Solvent. |
| Isopropanol (IPA) | Sparingly Soluble | 5 – 20 mg/mL | Anti-solvent or seeding medium.[1] |
| DCM | Insoluble* | < 1 mg/mL | Washing non-polar impurities.[1] |
| Ethyl Acetate | Insoluble | < 0.1 mg/mL | Primary Anti-Solvent. |
| Diethyl Ether | Insoluble | < 0.1 mg/mL | Desalting/Precipitation.[1] |
*Note on DCM: While the free base is soluble in DCM, the HCl salt is typically insoluble unless solubilized by excess alcohol co-solvents.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Objective: To generate precise solubility curves for process optimization.[1]
Materials:
-
Saturated solvent chambers (25°C and 50°C).[1]
-
0.22 µm PTFE syringe filters.[1]
-
Pre-weighed scintillation vials.[1]
Workflow:
-
Saturation: Add excess 3-hydroxy-5,5-dimethylpiperidine HCl to 2 mL of target solvent until undissolved solid remains visible.
-
Equilibration: Vortex for 24 hours at the target temperature (25°C).
-
Filtration: Filter the supernatant using a 0.22 µm syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate solvent under nitrogen flow or vacuum oven (40°C, -25 inHg).
-
Calculation:
Protocol B: pH-Dependent Solubility (Salt Disproportionation)
Objective: To determine the pH at which the salt converts back to the free base (causing precipitation).[1]
Visualization: Solubility & Purification Workflow
The following diagram outlines the decision logic for purifying this compound based on its solubility profile.
Caption: Logical workflow for the conversion of crude free base to purified HCl salt using solubility-driven recrystallization.
Critical Process Parameters (CPP)
Hygroscopicity Management
Search results indicate that piperidine-2,3-dione analogs and their salts are hygroscopic [1].[1]
-
Risk: Absorption of atmospheric water leads to deliquescence (turning into oil) and hydrolysis.[1]
-
Mitigation:
Recrystallization Solvent System
Based on the solubility of 3,3-dimethylpiperidine HCl [2], the optimal recrystallization system is Ethanol/Diethyl Ether .[1]
-
Procedure:
-
Dissolve crude salt in minimal boiling Ethanol.
-
Add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).
-
Add 1 drop of Ethanol to clear the solution.[1]
-
Allow to cool slowly to Room Temperature, then 4°C.
-
References
-
BenchChem.[1][7] Piperidine-2,3-dione Physical Properties & Stability Protocols. Retrieved from [1]
-
Sigma-Aldrich. 3,3-Dimethylpiperidine hydrochloride Product Specification & Safety Data. Retrieved from [1]
-
PubChem. 3-Hydroxypiperidine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
World Intellectual Property Organization.[1] WO2024220917A1 - PRMT5 Inhibitors and Uses Thereof. (2024).[1] Retrieved from [1]
Sources
- 1. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,5R)-3,5-dimethylpiperidine | C7H15N | CID 641102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. benchchem.com [benchchem.com]
- 8. tuodaindus.com [tuodaindus.com]
- 9. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
Conformational Locking in 5,5-Dimethylpiperidin-3-ol: A Mechanistic Analysis
Executive Summary
In the structural optimization of piperidine-based pharmacophores, the 5,5-dimethylpiperidin-3-ol scaffold represents a critical case study in conformational control. Unlike unsubstituted 3-hydroxypiperidines, which exist in a dynamic equilibrium influenced by intramolecular hydrogen bonding, the introduction of the gem-dimethyl group at the C5 position imposes a severe steric penalty on specific conformers.
This guide details the conformational analysis of this molecule, demonstrating that the 5,5-dimethyl substitution acts as a conformational lock , forcing the 3-hydroxyl group into a predominantly equatorial orientation. This effect is driven by the avoidance of a destabilizing syn-diaxial interaction between the C3-hydroxyl and the C5-axial methyl group. Understanding this "locking" mechanism is essential for medicinal chemists designing ligands where the vector of the hydroxyl group determines binding affinity.
Structural Dynamics & The "Gem-Dimethyl" Effect
To understand the puckering of 5,5-dimethylpiperidin-3-ol, we must deconstruct the competing forces acting on the piperidine chair.
The Baseline: 3-Hydroxypiperidine
In a simple 3-hydroxypiperidine, the conformational equilibrium is a balance between:
-
Steric Strain (
-value): The hydroxyl group generally prefers the equatorial position to avoid 1,3-diaxial interactions with ring hydrogens ( kcal/mol). -
Intramolecular Hydrogen Bonding: In non-polar solvents, the axial conformer is often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (
). This can shift the equilibrium significantly toward the axial form.
The Perturbation: 5,5-Dimethyl Substitution
The introduction of the gem-dimethyl group at C5 fundamentally alters this landscape. In any chair conformation of a piperidine ring, a gem-dimethyl group places one methyl group in the axial position and one in the equatorial position.
This creates a binary scenario for the C3-hydroxyl group:
-
Conformer A (OH-Axial): The C3-OH is axial. It projects into the same face of the ring as the C5-axial methyl group.
-
Conformer B (OH-Equatorial): The C3-OH is equatorial. The C3-H is axial and projects into the same face as the C5-axial methyl group.
The "Killer" Interaction: 1,3-Syn-Diaxial Strain
The conformational preference is dictated by the magnitude of the 1,3-diaxial interactions (also known as syn-diaxial interactions).
| Interaction Type | Atoms Involved | Estimated Energy Penalty ( |
| H / Me (Diaxial) | C3-H (ax) | ~0.9 kcal/mol (Standard butane-gauche cost) |
| OH / Me (Diaxial) | C3-OH (ax) | ~2.4 – 2.9 kcal/mol (Severe steric clash) |
Energetic Landscape Visualization
The following diagram illustrates the conformational equilibrium and the steric "lock" mechanism.
Figure 1: Conformational energy landscape showing the thermodynamic drive toward the equatorial hydroxyl conformer due to 1,3-diaxial steric relief.
Experimental Validation Protocols
To empirically verify the "locked" equatorial conformation, researchers should utilize solution-state NMR. The rigidity of the system makes scalar coupling analysis (
H NMR Coupling Constant Analysis
The proton at C3 (H3) serves as the reporter nucleus. Its splitting pattern depends entirely on its geometric relationship with the neighboring protons at C2 and C4.
-
Hypothesis: If the ring is locked with OH-Equatorial , then H3 is Axial .
-
Prediction: An axial H3 will experience large trans-diaxial couplings with the axial protons at C2 and C4.
The Karplus Relationship
According to the Karplus equation, dihedral angles (
| Neighboring Proton | Geometric Relationship (if H3 is Axial) | Dihedral Angle ( | Predicted |
| H2 (axial) | Anti-periplanar | ~180° | 10 – 12 Hz |
| H4 (axial) | Anti-periplanar | ~180° | 10 – 12 Hz |
| H2 (equatorial) | Syn-clinal (Gauche) | ~60° | 2 – 5 Hz |
| H4 (equatorial) | Syn-clinal (Gauche) | ~60° | 2 – 5 Hz |
Diagnostic Signal: The H3 resonance will appear as a Triplet of Triplets (tt) (or a broad multiplet) with a width at half-height (
NOESY / ROESY Experiments
Nuclear Overhauser Effect spectroscopy can confirm the spatial proximity of the C5-methyl groups.
-
Identify Methyl Signals: The C5-methyls will appear as two distinct singlets (due to the chiral center at C3 making them diastereotopic).
-
Target Interaction: Look for a strong NOE cross-peak between the Axial C5-Methyl and the Axial H3 .
-
Positive Result: A strong NOE confirms H3 is axial (and thus OH is equatorial).
-
Negative Result: If H3 is equatorial, it is distant from the axial methyl, and no significant NOE should be observed.
-
Workflow for Conformational Assignment
The following Graphviz diagram outlines the logical workflow for assigning the conformation of 3-substituted-5,5-dimethylpiperidines.
Figure 2: Logical decision tree for NMR-based conformational assignment.
Implications for Drug Design
The "locking" effect of the 5,5-dimethyl group has significant utility in medicinal chemistry:
-
Entropy Reduction: By pre-organizing the ligand into a single defined conformation, the entropic penalty upon binding to a protein target is reduced, potentially improving potency (
). -
Vector Targeting: If a crystal structure reveals that a hit compound requires an equatorial hydrogen bond donor in the piperidine region, the 5,5-dimethyl scaffold is an excellent bioisostere to enforce this geometry rigidly.
-
Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the C5 position and sterically hinders access to the C6 position, potentially increasing the half-life (
) of the molecule.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,3-diaxial interactions).
-
Abraham, R. J., Medforth, C. J., & Smith, P. E. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. Link
-
Guo, C., & McAlpine, I. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8966–8974. Link
-
Reich, H. J. (2020).[1] Structure Determination Using Spectroscopic Methods: NMR Coupling Constants. University of Wisconsin-Madison. Link
Sources
Sourcing and Analytical Validation of High-Purity 5,5-Dimethylpiperidin-3-ol Hydrochloride
Executive Summary
In modern drug discovery, the strategic selection of chemical building blocks is paramount to overcoming pharmacokinetic and metabolic liabilities. 5,5-Dimethylpiperidin-3-ol hydrochloride (CAS: 100868-99-3)[1] has emerged as a highly valuable heterocyclic intermediate. As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with an authoritative framework for sourcing this compound, understanding its mechanistic utility, and implementing a self-validating analytical workflow to ensure chemical integrity prior to downstream synthesis.
Mechanistic Rationale: The Role of 5,5-Dimethylpiperidin-3-ol in Drug Discovery
The incorporation of 5,5-dimethylpiperidin-3-ol into a drug scaffold is rarely coincidental; it is a calculated bioisosteric strategy designed to optimize target engagement and drug metabolism and pharmacokinetics (DMPK) profiles[2].
-
Metabolic Stability via Steric Shielding: The gem-dimethyl group at the C5 position provides significant steric bulk. This effectively shields adjacent, metabolically labile carbon-hydrogen bonds from enzymatic degradation, specifically blocking oxidation by Cytochrome P450 (CYP450) enzymes[3].
-
The Thorpe-Ingold Effect: The bulky gem-dimethyl moiety restricts the conformational flexibility of the piperidine ring[4]. By entropically favoring a specific bioactive conformation (the Thorpe-Ingold effect), this structural motif can dramatically increase the binding affinity and selectivity of the resulting drug candidate for its target receptor or kinase[5].
-
Functional Versatility: The hydroxyl group at the C3 position serves as a critical vector for late-stage functionalization (e.g., etherification, amination) or acts as a potent hydrogen bond donor/acceptor within the target's binding pocket.
-
Salt Form Advantage: Sourcing the compound as a hydrochloride salt (rather than the free base, CAS: 806596-58-7) significantly enhances its aqueous solubility, crystalline stability, and shelf-life, reducing the risk of oxidative degradation during storage.
Sourcing Landscape: Supplier Evaluation Matrix
When sourcing 5,5-dimethylpiperidin-3-ol hydrochloride for preclinical development, evaluating suppliers based on synthetic scalability, claimed purity, and analytical transparency is critical. Below is a synthesized matrix of top-tier suppliers[6].
| Supplier | Catalog Number | Claimed Purity | Key Advantage & Sourcing Profile |
| Enamine | EN300-364526 | 95% | Extensive building block library; highly reliable for scaling from milligram to multi-gram synthesis. |
| Sigma-Aldrich | ENA769505622 | ≥95% | Global distribution network; provides rigorous, standardized Quality Control (QC) documentation. |
| Fluorochem | 045330 (Custom) | ≥95% | Specialized expertise in complex heterocyclic and fluorinated intermediates. |
| BLD Pharm | BD01007103 | ≥95% | Cost-effective bulk synthesis capabilities with rapid global shipping logistics. |
| Bidepharm | BD-A1071677 | ≥95% | Strong high-throughput synthesis support; offers highly flexible packaging sizes for R&D. |
Analytical Validation Workflow
Never assume the purity of a commercial building block. A self-validating QC workflow is mandatory to prevent impure starting materials from compromising multi-step syntheses.
Figure 1: Quality Control and Analytical Release Workflow for 5,5-Dimethylpiperidin-3-ol HCl.
Step-by-Step Protocol: Purity Assessment via HILIC-ELSD
Causality & Rationale: Relying on standard Reversed-Phase HPLC with UV-Vis detection (e.g., 254 nm) for this compound is a critical analytical error. The piperidine ring lacks a conjugated
To solve this, we must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention, coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal, mass-based detection[7].
Materials Required
-
LC-MS grade Acetonitrile (MeCN) and Ultrapure Water.
-
Ammonium formate buffer (10 mM, adjusted to pH 3.0 with formic acid).
-
HILIC Column (e.g., Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm).
Step 1: Sample Preparation
-
Accurately weigh
of the sourced 5,5-Dimethylpiperidin-3-ol HCl. -
Dissolve the standard in
of a diluent consisting of MeCN:Water (90:10, v/v) to achieve a final concentration of . -
Sonicate the solution for 5 minutes to ensure complete dissolution, then filter through a
PTFE syringe filter into an autosampler vial.
Step 2: Chromatographic Conditions (Isocratic)
-
Mobile Phase A:
Ammonium formate in Water (pH 3.0). (Note: The acidic pH suppresses silanol ionization on the column, improving peak shape). -
Mobile Phase B:
Acetonitrile. -
Elution Profile: Isocratic at
A / B. -
Flow Rate:
. -
Column Temperature:
. -
Injection Volume:
.
Step 3: ELSD Parameters
-
Drift Tube Temperature:
(Optimized to evaporate the highly volatile MeCN/Water mobile phase without volatilizing the API). -
Nebulizer Gas (
) Pressure: . -
Gain: Set to 10 (Adjust based on baseline signal-to-noise ratio).
Step 4: Execution and Data Analysis
-
Inject a blank solution (MeCN:Water 90:10) to establish the baseline and identify any system peaks.
-
Inject the sample solution in triplicate to ensure reproducibility.
-
Calculation: Determine the chemical purity using the area normalization method:
(Expert Note: Because ELSD response is inherently non-linear, if strict quantitative assay against a certified reference standard is required, a logarithmic calibration curve must be generated).
References
1.1. Université du Luxembourg. Accessed March 2026. 2. 2. ResearchGate. Accessed March 2026. 3.3. Benchchem. Accessed March 2026. 4.7. ResearchGate. Accessed March 2026. 5.6. EnamineStore. Accessed March 2026. 6.. Sigma-Aldrich. Accessed March 2026.
Sources
- 1. PubChemLite - 5,5-dimethylpiperidin-3-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceopen.com [scienceopen.com]
- 6. EnamineStore [enaminestore.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis, Stereochemistry, and Spectroscopic Differentiation of 3,3-Dimethylpiperidin-3-ol and 5,5-Dimethylpiperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The precise positioning of substituents on this saturated heterocycle can profoundly influence a molecule's three-dimensional conformation, and consequently, its pharmacological activity and pharmacokinetic profile. This in-depth technical guide provides a comprehensive analysis of two positional isomers: 3,3-dimethylpiperidin-3-ol and 5,5-dimethylpiperidin-3-ol. We will explore their distinct synthetic pathways, delve into the nuances of their stereochemical and conformational behavior, and provide a detailed comparative analysis of their spectroscopic signatures (NMR, IR, and Mass Spectrometry) to enable their unambiguous differentiation. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of Positional Isomerism in Piperidine-Based Drug Design
The piperidine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutics targeting diverse biological pathways.[2] Its conformational flexibility, basic nitrogen atom, and the ability to be substituted at multiple positions make it an attractive framework for modulating drug-receptor interactions. However, this versatility also presents a significant challenge: positional isomerism. The seemingly subtle shift of a functional group on the piperidine ring can lead to dramatic changes in a molecule's biological activity, metabolic stability, and toxicity.[3] Therefore, the ability to selectively synthesize and definitively characterize specific positional isomers is of paramount importance in the development of safe and effective pharmaceuticals.
This guide focuses on two such isomers: 3,3-dimethylpiperidin-3-ol and 5,5-dimethylpiperidin-3-ol. By examining the differences imposed by the placement of the gem-dimethyl group relative to the hydroxyl and amino functionalities, we can gain a deeper understanding of the structure-activity relationships that govern this important class of molecules.
Synthetic Strategies: Navigating the Path to Positional Purity
The synthesis of specifically substituted piperidines requires careful planning to ensure regiochemical control. The approaches to 3,3- and 5,5-disubstituted piperidin-3-ols are distinct, reflecting the different challenges in constructing the desired substitution patterns.
Synthesis of 3,3-Dimethylpiperidin-3-ol: A Grignard Approach
A common and effective method for the synthesis of 3,3-dimethylpiperidin-3-ol involves the addition of a Grignard reagent to a suitably protected piperidin-3-one, followed by deprotection.
Experimental Protocol: Synthesis of 3,3-Dimethylpiperidin-3-ol
Step 1: N-Protection of Piperidin-3-one
-
To a solution of piperidin-3-one hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
Slowly add a solution of benzyl chloroformate (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidin-3-one.
Rationale: The N-Cbz protecting group is chosen for its stability under the basic conditions of the Grignard reaction and its facile removal via hydrogenolysis.
Step 2: Grignard Addition
-
To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.5 equivalents) at 0 °C, add a solution of N-Cbz-piperidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Cbz-3-methylpiperidin-3-ol.
Rationale: The use of an excess of the Grignard reagent ensures complete conversion of the ketone. The reaction is performed under anhydrous conditions to prevent quenching of the Grignard reagent.
Step 3: N-Deprotection
-
Dissolve the N-Cbz-3-methylpiperidin-3-ol from the previous step in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to yield 3,3-dimethylpiperidin-3-ol.
Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of the Cbz protecting group, yielding the desired product and toluene as a byproduct.
Diagram of the Synthetic Workflow for 3,3-Dimethylpiperidin-3-ol:
Sources
- 1. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
The Gem-Dimethyl Effect on Piperidine Ring Conformation: Thermodynamic Principles and Applications in Medicinal Chemistry
Introduction: The Intersection of Thermodynamics and Topology
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, its inherent conformational flexibility—characterized by rapid chair-chair interconversion and nitrogen pyramidal inversion—often incurs a high entropic penalty upon target binding and exposes multiple sites to cytochrome P450 (CYP450) mediated metabolism.
To overcome these liabilities, medicinal chemists frequently employ conformational restriction strategies. The strategic installation of a gem-dimethyl group (two methyl groups on the same carbon atom) leverages the to fundamentally alter the ring's thermodynamic landscape[1]. This in-depth guide explores the mechanistic causality, conformational consequences, and practical laboratory workflows for exploiting the gem-dimethyl effect in piperidine-based drug discovery.
Mechanistic Foundations: The Thorpe-Ingold Effect in Piperidines
The gem-dimethyl effect is driven by a combination of steric and geometric constraints. When a tetrahedral carbon is substituted with two bulky methyl groups, the internal bond angle between the remaining two ring substituents is compressed (angle compression), while the external angle between the methyl groups expands to minimize steric repulsion[2].
In the context of a 6-membered piperidine ring, this manifests in specific conformational locking mechanisms depending on the substitution vector:
-
C2/C6 Substitution : Placing a gem-dimethyl group adjacent to the nitrogen atom creates severe steric hindrance. It restricts the pyramidal inversion of the nitrogen atom and sterically shields the
-carbon, a primary site for oxidative metabolism[3]. Furthermore, it modulates the basicity ( ) of the amine by altering the solvation shell around the nitrogen lone pair[1]. -
C3/C5 Substitution : A gem-dimethyl group at the C3 position forces one methyl group into an equatorial position and the other into an axial position. The axial methyl group generates significant 1,3-diaxial interactions with the axial protons at C1 and C5[4]. To minimize this immense steric strain, the piperidine ring is locked into a single, highly biased chair conformation, completely arresting the rapid ring-flipping observed in unsubstituted piperidines[5].
-
C4 Substitution : While symmetrical, C4 gem-dimethylation prevents the ring from adopting higher-energy twist-boat conformations due to transannular strain, effectively rigidifying the chair structure and projecting N-substituents into a predictable vector[6].
Thermodynamic logic of the Thorpe-Ingold effect leading to conformational locking.
Pharmacological Implications: E-E-A-T in Drug Design
Structural modifications must be causally linked to phenotypic outcomes. The conformational restriction provided by the gem-dimethyl effect yields three distinct pharmacological advantages:
-
Entropic Pre-organization : By locking the piperidine ring into its bioactive conformation, the molecule loses less entropy (
) upon binding to the target receptor. This thermodynamic optimization directly translates to enhanced binding affinity ( ) and target engagement[1]. -
Metabolic Shielding : The steric bulk of the gem-dimethyl group physically blocks the approach of CYP450 enzymes. For instance, in the , replacing a flexible piperidine with a conformationally restricted trisubstituted piperidine drastically improved the in vivo metabolic half-life and tumor growth inhibition[7].
-
Toxicity and Off-Target Mitigation : Highly basic, flexible piperidines frequently suffer from hERG channel liabilities (cardiotoxicity). Rigidifying the ring and sterically hindering the basic nitrogen lowers the
and disrupts the specific lipophilic binding vectors required for hERG interaction, yielding safer clinical candidates[7].
Quantitative Conformational Data
Table 1: Conformational Free Energy (A-Values) of Piperidine Substituents
| Substituent (Position) | A-Value (kcal/mol) | Predominant Conformer Effect |
| Methyl (C2) | ~1.7 | Equatorial preference; restricts N-inversion. |
| Gem-Dimethyl (C3) | N/A (Locked) | Forces one methyl axial (severe 1,3-diaxial strain). |
| Gem-Dimethyl (C4) | N/A (Locked) | Symmetrical strain; prevents twist-boat formation. |
| N-Methyl | ~2.7 | Equatorial preference (lone pair forced axial). |
Table 2: Pharmacological Impact of Gem-Dimethylation on Piperidine Scaffolds
| Property | Flexible Piperidine | Gem-Dimethyl Piperidine | Mechanistic Causality |
| Target Affinity ( | Sub-optimal | Optimized (Lower | Entropic pre-organization ( |
| Metabolic Half-life | Short | Extended | Steric shielding of CYP450 |
| hERG Inhibition | High Risk | Reduced Risk | Altered |
Experimental Workflows & Methodologies
To harness the gem-dimethyl effect, researchers must employ robust synthetic and analytical protocols. The following methodologies represent self-validating systems for generating and confirming conformational restriction.
Protocol 1: Synthesis of Gem-Dimethyl Piperidines via Pd-Catalyzed Aminoarylation
The synthesis of highly substituted piperidines is notoriously difficult due to competing elimination reactions. However, the Thorpe-Ingold effect actively promotes cyclization by forcing the reactive alkene and amine termini into close spatial proximity[8].
-
Precursor Assembly : Synthesize the acyclic precursor, an N-Boc-hex-5-enylamine bearing a gem-dimethyl group at the target position (e.g., C3).
-
Reaction Setup : In an inert atmosphere (glovebox), combine the precursor (1.0 eq), an aryl bromide (1.2 eq),
catalyst (5 mol%), a bulky phosphine ligand (e.g., RuPhos, 10 mol%), and (2.0 eq) in anhydrous toluene. -
Cyclization : Heat the mixture to 90 °C for 12-18 hours. The gem-dimethyl group's angle compression lowers the activation energy (
) for the palladacycle intermediate, driving the intramolecular aminoarylation[8]. -
Isolation : Quench with water, extract with EtOAc, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the conformationally locked N-Boc-piperidine.
Protocol 2: NMR-Based Conformational Elucidation
To validate that the synthesized piperidine is conformationally locked, a rigorous is required[5].
-
Sample Preparation : Dissolve 15 mg of the purified piperidine in 0.6 mL of
or (depending on polarity). -
Baseline Acquisition : Acquire standard 1D
and NMR spectra at 298 K to assign baseline chemical shifts. -
Variable Temperature (VT) NMR : Cool the sample incrementally to -80 °C. In flexible piperidines, broad peaks will resolve into distinct sharp peaks representing the equatorial and axial conformers. In a successfully locked gem-dimethyl piperidine, the spectra will remain largely static, proving the absence of ring-flipping[4].
-
2D NOESY/ROESY : Perform a 2D NOESY experiment with a mixing time of 300-500 ms. Look for strong cross-peaks between the axial methyl group and the 1,3-diaxial protons on the ring. This definitively maps the 3D topology.
-
Thermodynamic Calculation : If any minor conformer is visible, integrate the peaks to calculate the equilibrium constant (
) and derive the Gibbs free energy ( ).
Step-by-step NMR workflow for elucidating piperidine ring conformations.
Iterative drug design cycle utilizing conformational restriction.
References
-
Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[Link]
-
Wang, X., et al. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry, 2019.[Link]
-
Rice, S., et al. "Unified synthesis of diverse building blocks for application in the discovery of bioactive small molecules." White Rose Research Online, University of Leeds.[Link]
-
Zuniga, J. E., et al. "Iterative Structure-Based Peptide-Like Inhibitor Design against the Botulinum Neurotoxin Serotype A." PLOS One, 2010.[Link]
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thesis.unipd.it [thesis.unipd.it]
- 3. US20100104509A1 - Human antibodies that bind cd19 and uses thereof - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wpage.unina.it [wpage.unina.it]
- 7. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Optimized Reductive Amination Protocols for 5,5-Dimethylpiperidin-3-ol Intermediates
Application Note & Technical Guide | Version 2.1
Abstract
The 5,5-dimethylpiperidin-3-ol scaffold (CAS 806596-58-7) represents a high-value pharmacophore in modern drug discovery, offering a unique combination of metabolic stability (via gem-dimethyl blocking of metabolic hot spots) and defined stereochemistry.[1] However, the steric bulk imposed by the C5-gem-dimethyl group, combined with the polarity of the C3-hydroxyl moiety, presents specific challenges during reductive amination —the primary method for N-functionalization.[1] This guide provides field-proven protocols to overcome reduced nucleophilicity at the nitrogen center, ensuring high yields and reproducibility.
Part 1: Strategic Analysis & Chemical Context[1]
The Steric-Electronic Conflict
The 5,5-dimethylpiperidin-3-ol core exhibits a specific "neopentyl-like" steric environment.[1] While the nitrogen atom is technically secondary, its nucleophilicity is attenuated by the conformationally locked ring and the bulk of the methyl groups at the C5 position (beta to the C4/C6, gamma to N).
-
The Challenge: Standard reductive amination conditions (e.g., aldehyde + amine in MeOH) often stall at the hemiaminal or iminium formation stage due to steric clash.
-
The Solubility Factor: The C3-hydroxyl group increases polarity, often necessitating chlorinated solvents (DCM/DCE) or ethers (THF) rather than pure alcohols to maintain solubility of the intermediate iminium species.
Mechanistic Pathway & Intervention Points
The reaction proceeds through two critical phases: Imine/Iminium Formation (Equilibrium controlled) and Reduction (Irreversible).
Figure 1: Mechanistic pathway highlighting the critical dehydration step (Hemiaminal to Iminium) which is often the bottleneck for sterically hindered piperidines.[1]
Part 2: Critical Parameters & Decision Matrix
Selection of the reducing agent and additives is dictated by the electrophile (Aldehyde vs. Ketone) and the steric demand.
| Parameter | Protocol A: Reactive Aldehydes | Protocol B: Hindered/Cyclic Ketones |
| Reducing Agent | STAB (Sodium triacetoxyborohydride) | NaCNBH3 (Sodium cyanoborohydride) |
| Solvent | DCE (1,2-Dichloroethane) or THF | MeOH (Methanol) or neat Ti(OiPr)4 |
| Additive | Acetic Acid (1-2 eq) | Ti(OiPr)4 (Titanium isopropoxide) |
| Temperature | 20°C - 40°C | 50°C - 60°C (for imine formation) |
| Mechanism | Concerted displacement/reduction | Stepwise: Pre-form imine, then reduce |
| Why? | STAB is mild and chemoselective; avoids reducing the aldehyde directly.[1][2][3] | Titanium acts as a Lewis acid and water scavenger to force imine formation against sterics. |
Part 3: Optimized Experimental Protocols
Protocol A: Standard N-Alkylation with Aldehydes
Best for: Generating libraries of N-benzyl or N-alkyl derivatives.[1]
Reagents:
-
5,5-dimethylpiperidin-3-ol (1.0 equiv)[1]
-
Aldehyde (1.1 - 1.2 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous][1]
Step-by-Step:
-
Dissolution: In a dried vial, dissolve 5,5-dimethylpiperidin-3-ol (1.0 eq) in DCE (0.1 M concentration).
-
Activation: Add the aldehyde (1.1 eq) followed by Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30 minutes.
-
Note: This pre-stir allows the hemiaminal/iminium equilibrium to establish.
-
-
Reduction: Add STAB (1.5 eq) in a single portion. Evolution of gas may occur.
-
Monitoring: Seal and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW_amine + MW_aldehyde - 16 + 2).[1]
-
Quench: Add saturated aqueous NaHCO3 (equal volume). Stir vigorously for 15 mins to quench borate complexes.
-
Extraction: Extract with DCM (3x). The product is a polar amino-alcohol; ensure the aqueous phase is pH > 9 to keep the amine free-based.[1]
Protocol B: "Titanium-Boost" for Ketones & Hindered Substrates
Best for: Reacting with cyclohexanones, acetophenones, or when Protocol A fails.[1]
Reagents:
-
5,5-dimethylpiperidin-3-ol (1.0 equiv)[1]
-
Ketone (1.2 - 1.5 equiv)[1]
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 - 2.0 equiv)[1]
-
Sodium Cyanoborohydride (NaCNBH3) (2.0 equiv) or NaBH4[1]
-
Solvent: THF (dry) or MeOH[1]
Step-by-Step:
-
Imine Formation (The Critical Step): In a dried flask under Nitrogen, combine the amine (1.0 eq) and ketone (1.2 eq).
-
Titanium Addition: Add Ti(OiPr)4 (1.5 eq) neat or as a solution in minimal dry THF.
-
Incubation: Stir the mixture at RT for 6–12 hours. If the ketone is very hindered, heat to 50°C for 4 hours.
-
Checkpoint: The solution often turns slightly viscous or changes color (yellow/orange) as the titanium-amine complex forms.[1]
-
-
Reduction:
-
Option 1 (One Pot): Dilute with dry MeOH (to 0.1 M), then add NaCNBH3 (2.0 eq).
-
Option 2 (Safer/Cheaper): Dilute with EtOH, cool to 0°C, and add NaBH4 (2.0 eq).
-
-
Workup (Titanium Removal):
-
Add water (1 mL per mmol Ti). A heavy white precipitate (TiO2) will form.
-
Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.
-
Wash the filtrate with NaHCO3 and Brine.
-
Part 4: Purification & Isolation Strategy
The 5,5-dimethylpiperidin-3-ol products are amphoteric (amine + alcohol) and often highly polar.[1] Standard silica chromatography can lead to streaking and yield loss.
Recommended Method: SCX-2 (Strong Cation Exchange) Catch-and-Release [1]
-
Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.
-
Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (unreacted aldehyde/ketone, borate salts).
-
Elute: Elute the product with 2M NH3 in MeOH .
-
Finish: Concentrate the ammoniacal eluent to yield the clean free base.
Part 5: Troubleshooting Guide
Figure 2: Troubleshooting decision tree for common failure modes in reductive amination of hindered piperidines.
References
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link][1]
-
Common Organic Chemistry. (2023). Reductive Amination: Common Conditions (STAB vs NaCNBH3). Retrieved from [Link][1]
Sources
Application Note: Overcoming Steric Barriers in the N-Alkylation of 5,5-Dimethylpiperidines
Topic: N-Alkylation Procedures for Sterically Hindered 5,5-Dimethylpiperidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The Steric Challenge
In medicinal chemistry, the 3,3-dimethylpiperidine (often referred to as 5,5-dimethylpiperidine depending on substitution priority) scaffold is a privileged motif. The gem-dimethyl group is frequently employed to block metabolic "soft spots" (preventing oxidative metabolism at the
However, this structural advantage comes at a synthetic cost. The gem-dimethyl group at the C3/C5 position creates a neopentyl-like steric environment proximal to the nitrogen atom. This steric bulk significantly reduces the nucleophilicity of the secondary amine and imposes severe trajectory restrictions on incoming electrophiles. Standard N-alkylation protocols often fail, yielding low conversions or promoting side reactions (e.g., elimination of the alkyl halide rather than substitution).
This guide outlines optimized protocols specifically engineered to overcome these steric barriers, focusing on Direct Nucleophilic Substitution (
Strategic Analysis: Method Selection
Before initiating synthesis, the electrophile type dictates the optimal pathway. The following decision tree illustrates the logical flow for selecting the most robust method.
Figure 1: Strategic decision tree for N-functionalization of hindered piperidines.
Protocol A: Direct N-Alkylation ( )
Applicability: Primary alkyl halides (unhindered) and reactive benzylic/allylic halides.
The Challenge: The 3,3-dimethyl group hinders the
Materials
-
Substrate: 3,3-Dimethylpiperidine (or 5,5-dimethyl derivative) [1.0 equiv]
-
Electrophile: Alkyl Bromide or Iodide [1.1 – 1.2 equiv]
-
Base: Cesium Carbonate (
) [2.0 equiv] (Superior solubility/basicity vs ) -
Additive: Potassium Iodide (KI) [0.1 equiv] (Essential for alkyl bromides/chlorides)
-
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the 5,5-dimethylpiperidine derivative (1.0 equiv) in anhydrous DMF.
-
Base Activation: Add
(2.0 equiv) and KI (0.1 equiv). Stir at room temperature for 15 minutes. Note: This pre-stirring ensures a homogeneous suspension and deprotonates any trace salts. -
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
-
Reaction:
-
Work-up:
-
Dilute with EtOAc (5x reaction volume).
-
Wash with 5% LiCl solution (3x) to remove DMF (crucial for preventing DMF carryover into silica columns).
-
Wash with Brine (1x), dry over
, filter, and concentrate.
-
Data Summary: Solvent Effects on Conversion
| Solvent | Base | Temp (°C) | Conversion (24h) | Notes |
|---|
| Acetone |
Protocol B: Reductive Amination (Recommended)
Applicability: Introduction of secondary alkyl groups (Isopropyl, Cyclopentyl, etc.) or when
Materials
-
Amine: 5,5-Dimethylpiperidine derivative [1.0 equiv][8]
-
Carbonyl: Aldehyde or Ketone [1.2 – 1.5 equiv]
-
Reductant: Sodium Triacetoxyborohydride (STAB) [1.5 – 2.0 equiv]
-
Acid Catalyst: Acetic Acid (AcOH) [1.0 – 2.0 equiv] (Crucial for ketone activation)
Step-by-Step Procedure
-
Imine Formation (The "Pre-complexation"):
-
In a dry vial, mix the amine (1.0 equiv) and the ketone/aldehyde (1.2 equiv) in DCE (0.2 M).
-
Add Acetic Acid (2.0 equiv).
-
Stir at Room Temperature for 30–60 minutes.
-
Why? Sterically hindered amines require time to form the iminium species. Adding the reductant too early leads to direct reduction of the aldehyde/ketone (to alcohol) rather than the amine.
-
-
Reduction:
-
Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) in one portion.[7]
-
Stir at Room Temperature for 16 hours.
-
-
Optimization for "Dead" Reactions:
-
If LC-MS shows only starting material after 4 hours, add Molecular Sieves (4Å) to the imine formation step to drive the equilibrium by removing water.
-
Switch reductant to
(Sodium Cyanoborohydride) in MeOH/AcOH if STAB is too bulky (though STAB is generally preferred for safety).
-
-
Work-up:
-
Quench with Saturated
(gas evolution!). -
Extract with DCM (3x).[1]
-
Dry organic layer over
.
-
Troubleshooting & Mechanistic Insights
Common Failure Mode: Elimination vs. Substitution
When reacting 5,5-dimethylpiperidine with secondary alkyl halides (e.g., Isopropyl iodide), the basicity of the amine often outcompetes its nucleophilicity, leading to elimination of the halide to an alkene.
Solution: Switch to Protocol B (Reductive Amination) using Acetone. If Reductive Amination is impossible (e.g., no corresponding ketone exists), use Protocol A but switch the solvent to Acetonitrile and use a non-basic proton scavenger like Proton Sponge or limit the base to stoichiometric amounts to reduce E2 elimination character.
Visualization of Steric Clash
The diagram below illustrates the mechanistic bottleneck. The gem-dimethyl groups create a "wall" that blocks the optimal Burgi-Dunitz trajectory for nucleophilic attack.
Figure 2: Mechanistic representation of steric interference during alkylation.
References
-
BenchChem. (2025).[1][5] General Protocol for N-Alkylation of the Piperidine Ring. Retrieved from
-
Todd, R. D. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from
-
Organic Syntheses. (1974). 3-Phenylpropionaldehyde from N-Formylpiperidine. Org. Synth. 1974, 54, 42. Retrieved from
-
Matassini, C., et al. (2020).[6] The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. ResearchGate. Retrieved from
-
Sigma-Aldrich. (2024). Application Note – Reductive Amination. Retrieved from
-
Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. MDPI. Retrieved from
-
Buchwald, S. L., & Hartwig, J. F. (2023). Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]
Preparation of 5,5-Dimethylpiperidin-3-ol Free Base from its Hydrochloride Salt: An Application Note and Detailed Protocol
Introduction
5,5-Dimethylpiperidin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid piperidine core, substituted with a hydroxyl group and gem-dimethyl functionality, provides a unique three-dimensional scaffold for interaction with biological targets. Often, this compound is commercially available or synthesized and stored as its hydrochloride salt to enhance stability and ease of handling. However, for many subsequent chemical transformations, particularly those involving nucleophilic reactions at the piperidine nitrogen or reactions sensitive to acidic conditions, the free base form is required.
This application note provides a comprehensive, field-proven protocol for the efficient preparation of 5,5-dimethylpiperidin-3-ol free base from its corresponding hydrochloride salt. The described methodology is designed to be robust, scalable, and yield a high-purity product suitable for downstream applications. We will delve into the chemical principles behind each step, offering insights into experimental choices to ensure a self-validating and successful outcome.
Core Principles: The Chemistry of Liberation
The conversion of a piperidine hydrochloride salt to its free base is a classic acid-base reaction. The hydrochloride salt exists as a protonated piperidinium chloride, where the nitrogen atom of the piperidine ring is positively charged. To obtain the neutral, or "free base," form, a base is added to deprotonate the piperidinium ion. The resulting free base is typically less soluble in aqueous media and more soluble in organic solvents than its salt form, a property that is exploited for its separation and purification.
The general transformation can be represented as follows:
5,5-Dimethylpiperidin-3-ol Hydrochloride (aq) + Base (aq) → 5,5-Dimethylpiperidin-3-ol Free Base (org) + Salt (aq) + H₂O (aq)
The choice of base and extraction solvent is critical for maximizing yield and purity. A sufficiently strong base is required to ensure complete deprotonation, while the extraction solvent should offer high solubility for the free base and be immiscible with water.
Materials and Equipment
Chemicals and Reagents
| Chemical/Reagent | Grade | Supplier | Notes |
| 5,5-Dimethylpiperidin-3-ol hydrochloride | ≥98% | Commercially Available | Starting material. |
| Sodium hydroxide (NaOH) | Reagent | Commercially Available | Used as the base. |
| Dichloromethane (CH₂Cl₂) | ACS | Commercially Available | Extraction solvent. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent | Commercially Available | Drying agent. |
| Deionized water | In-house | ||
| Brine (saturated NaCl solution) | Prepared in-house | For washing the organic layer. |
Equipment
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filter funnel and filter paper
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All operations should be performed in a well-ventilated fume hood.
Chemical Hazards:
-
5,5-Dimethylpiperidin-3-ol and its hydrochloride salt: May be harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1] Handle with care and avoid generating dust or aerosols.
-
Sodium hydroxide: Corrosive and can cause severe burns. Handle with extreme care.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Detailed Experimental Protocol
This protocol is designed for the conversion of 10 grams of 5,5-dimethylpiperidin-3-ol hydrochloride. The quantities can be scaled proportionally for larger or smaller amounts.
Step 1: Dissolution of the Hydrochloride Salt
-
Weigh 10.0 g of 5,5-dimethylpiperidin-3-ol hydrochloride and transfer it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water to the flask.
-
Stir the mixture using a magnetic stirrer until the salt is completely dissolved. The resulting solution should be clear and colorless.
Causality behind the choice: Water is the solvent of choice for dissolving the ionic hydrochloride salt due to its high polarity.
Step 2: Basification to Form the Free Base
-
While stirring the aqueous solution, slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the NaOH solution until the pH of the mixture is greater than 12. A pH of 13-14 is ideal to ensure complete deprotonation.
-
As the base is added, the solution may become cloudy or an oily precipitate may form, which is the free base.
Causality behind the choice: A strong base like NaOH is used to ensure the equilibrium of the acid-base reaction is shifted completely towards the formation of the free base. A high pH ensures that the piperidine nitrogen remains in its deprotonated, neutral state.
Step 3: Extraction of the Free Base
-
Transfer the basified aqueous mixture to a 500 mL separatory funnel.
-
Add 100 mL of dichloromethane (CH₂Cl₂) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The bottom layer will be the organic phase (dichloromethane) containing the dissolved free base, and the top layer will be the aqueous phase.
-
Carefully drain the lower organic layer into a clean 250 mL Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer two more times with 50 mL portions of dichloromethane. Combine all the organic extracts.
Causality behind the choice: Dichloromethane is an effective solvent for extracting many organic compounds and is denser than water, simplifying the separation process. Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
Step 4: Washing and Drying the Organic Phase
-
Pour the combined organic extracts back into the separatory funnel.
-
Add 50 mL of brine (saturated NaCl solution) and shake for 30 seconds. This step helps to remove any residual water from the organic layer.
-
Allow the layers to separate and drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic extract. Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing. Let the mixture stand for at least 15-20 minutes to ensure all water is absorbed.
Causality behind the choice: Washing with brine reduces the solubility of the organic product in the residual aqueous phase, driving more of it into the organic layer. The drying agent removes trace amounts of water from the organic solvent, which is crucial for obtaining a pure, dry product upon solvent evaporation.
Step 5: Solvent Removal and Isolation of the Free Base
-
Filter the dried organic solution through a filter paper or a cotton plug to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
-
Concentrate the filtrate using a rotary evaporator. The bath temperature should be kept low (typically 30-40 °C) to avoid any potential degradation of the product.
-
Once all the solvent has been removed, a solid or oily residue will remain. This is the 5,5-dimethylpiperidin-3-ol free base.
-
To remove any final traces of solvent, the flask can be placed under high vacuum for a few hours.
-
Weigh the flask containing the product to determine the yield.
Causality behind the choice: Rotary evaporation under reduced pressure allows for the efficient removal of the volatile organic solvent at a temperature below its atmospheric boiling point, minimizing the risk of thermal decomposition of the product.
Purification and Characterization
For most applications, the product obtained after solvent evaporation is of sufficient purity. If further purification is required, recrystallization or column chromatography can be employed.
Characterization
The identity and purity of the synthesized 5,5-dimethylpiperidin-3-ol free base should be confirmed by standard analytical techniques.
Appearance: White to off-white solid or a colorless oil.
Spectroscopic Data (Predicted and based on similar structures):
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the methyl groups (singlet), the methylene protons of the piperidine ring (multiplets), the proton on the carbon bearing the hydroxyl group (multiplet), and the N-H and O-H protons (broad singlets).
-
¹³C NMR (CDCl₃): The spectrum should display distinct signals for the two methyl carbons, the quaternary carbon at position 5, the methylene carbons of the piperidine ring, and the carbon bearing the hydroxyl group.
-
IR (KBr or neat): Characteristic absorption bands are expected for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹) and C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).
Experimental Workflow Diagram
Caption: Workflow for the preparation of 5,5-dimethylpiperidin-3-ol free base.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete basification. | Ensure the pH of the aqueous layer is >12 before extraction. |
| Inefficient extraction. | Perform at least three extractions with the specified volume of dichloromethane. Ensure vigorous shaking during extraction. | |
| Product is partially soluble in the aqueous phase. | Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic product. | |
| Product is an oil instead of a solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Product may have a low melting point. | Cool the product in an ice bath to see if it solidifies. | |
| Emulsion formation during extraction | Vigorous shaking with certain solvent systems. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break the emulsion. |
Conclusion
This application note provides a detailed and reliable protocol for the preparation of 5,5-dimethylpiperidin-3-ol free base from its hydrochloride salt. By understanding the chemical principles behind each step, researchers can confidently and safely perform this conversion to obtain a high-purity product essential for further synthetic endeavors in drug discovery and development. The self-validating nature of the protocol, including pH monitoring and efficient extraction techniques, ensures a high probability of success.
References
- MilliporeSigma. Safety Data Sheet for a related piperidine derivative. (This is a general reference to a safety data sheet for a similar compound, as a specific one for 5,5-dimethylpiperidin-3-ol was not found in the provided search results).
Sources
Scalable synthesis of (R)-5,5-dimethylpiperidin-3-ol hydrochloride
An Application Note and Protocol for the Scalable Synthesis of (R)-5,5-dimethylpiperidin-3-ol Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scalable and stereoselective synthesis of (R)-5,5-dimethylpiperidin-3-ol hydrochloride, a valuable chiral building block in pharmaceutical development. The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs.[1][2][3] This guide emphasizes a robust and efficient synthetic strategy commencing from commercially available starting materials. The key stereogenic center is introduced via a highly selective asymmetric reduction of the prochiral ketone, N-Boc-5,5-dimethylpiperidin-3-one. We present two field-proven, scalable methodologies for this critical transformation: biocatalytic reduction using a ketoreductase (KRED) and chemo-catalytic asymmetric transfer hydrogenation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success on a large scale.
Introduction and Strategic Overview
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance for the pharmaceutical industry.[1][4] Chiral 3-hydroxypiperidines, in particular, serve as crucial intermediates for a wide range of bioactive molecules, including antithrombotic and anticonvulsant agents.[5] (R)-5,5-dimethylpiperidin-3-ol hydrochloride presents a synthetic challenge due to the gem-dimethyl substitution pattern, which can influence ring conformation and catalyst interaction.
The strategy outlined herein focuses on efficiency and scalability, avoiding complex multi-step sequences or costly chiral pool starting materials. The overall synthetic pathway is depicted below. It involves three main stages:
-
Synthesis of a Prochiral Ketone Precursor: Construction of the N-protected 5,5-dimethylpiperidin-3-one ring system.
-
Asymmetric Ketone Reduction: Stereoselective formation of the desired (R)-alcohol using either biocatalytic or chemo-catalytic methods.
-
Deprotection and Salt Formation: Removal of the protecting group and isolation of the target compound as a stable hydrochloride salt.
Diagram 1: Overall workflow for the synthesis of (R)-5,5-dimethylpiperidin-3-ol hydrochloride.
Synthesis of Prochiral Precursor: N-Boc-5,5-dimethylpiperidin-3-one
The synthesis begins with the construction of the piperidinone ring. Using a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
Protocol 2.1: Synthesis of N-Benzyl-3,3-dimethylglutarimide
-
Rationale: This step involves a condensation reaction to form the imide ring. Toluene is used as a solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction to completion. Benzylamine is a readily available and effective nitrogen source for this initial cyclization.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-dimethylglutaric anhydride (1.0 eq), benzylamine (1.05 eq), and toluene (approx. 2 mL per gram of anhydride).[6]
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.
-
The crude N-benzyl-3,3-dimethylglutarimide can often be used directly in the next step or purified by recrystallization from a solvent mixture like ethyl acetate/hexanes.
-
Protocol 2.2: Synthesis of N-Boc-5,5-dimethylpiperidin-3-one
-
Rationale: This two-part protocol first reduces one of the imide carbonyls and then re-oxidizes the resulting hydroxyl group to the desired ketone. A selective reduction is followed by a protecting group swap to the more versatile Boc group, and finally, oxidation. A more direct route involves the reduction of the imide to the corresponding lactamol, followed by a protecting group exchange and oxidation.
-
Procedure:
-
Reduction & Protection: a. Suspend N-benzyl-3,3-dimethylglutarimide (1.0 eq) in ethanol in a flask cooled to 0 °C. b. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. c. Stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench with acetone, followed by water. d. Extract the product with ethyl acetate. The crude product is then subjected to hydrogenolysis (H₂, Pd/C) to remove the benzyl group, followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-5,5-dimethyl-3-hydroxypiperidine (as a racemic mixture).
-
Oxidation: a. Dissolve the racemic N-Boc-5,5-dimethyl-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM). b. Add pyridinium chlorochromate (PCC, 1.5 eq) or perform a Swern oxidation. Stir at room temperature until the starting material is consumed (monitor by TLC). c. Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with DCM. d. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-5,5-dimethylpiperidin-3-one as a white solid.
-
Key Step: Asymmetric Reduction of N-Boc-5,5-dimethylpiperidin-3-one
This is the most critical step for establishing the desired (R)-stereochemistry. The choice between a biocatalytic or chemo-catalytic approach depends on available resources, scale, and desired optical purity. Both methods are highly effective and scalable.[7]
Diagram 2: Comparison of biocatalytic and chemo-catalytic routes for the key asymmetric reduction.
Method A: Biocatalytic Reduction with Ketoreductase (KRED)
-
Rationale: Biocatalysis offers exceptional selectivity (often >99% ee) under mild, aqueous conditions, making it an environmentally friendly and highly scalable option.[8][9] A ketoreductase enzyme, selected from a screening panel for its activity on the specific substrate, reduces the ketone. A cofactor regeneration system is used to recycle the expensive NADPH cofactor, making the process economically viable. Isopropanol often serves as both a co-solvent and the ultimate reductant via a secondary alcohol dehydrogenase.
-
Protocol 3.1:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
To the buffer, add NADP⁺ (0.1 mol%), a suitable glucose dehydrogenase (GDH) for cofactor regeneration, and glucose (1.2 eq). Alternatively, an isopropanol-based system can be used.
-
Add the selected ketoreductase (KRED) enzyme (typically 1-5% w/w relative to the substrate).
-
Add N-Boc-5,5-dimethylpiperidin-3-one (1.0 eq, up to 100 g/L). A co-solvent like isopropanol (10-20% v/v) may be used to improve solubility.
-
Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by HPLC or GC.
-
Upon completion (typically 12-24 hours), stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-N-Boc-5,5-dimethylpiperidin-3-ol. The product is often of sufficient purity (>99% ee) to proceed without column chromatography.[9]
-
Method B: Asymmetric Transfer Hydrogenation
-
Rationale: Noyori-type catalysts are highly efficient for the asymmetric reduction of ketones.[7] This method uses a stable ruthenium catalyst with a chiral diamine ligand. A mixture of formic acid and triethylamine serves as a convenient and effective hydrogen source, avoiding the need for high-pressure hydrogenation gas. This makes the process well-suited for standard laboratory and pilot-plant equipment.
-
Protocol 3.2:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the ruthenium catalyst, such as [RuCl(p-cymene)((R,R)-TsDPEN)] (0.1-1 mol%).
-
Add a degassed azeotropic mixture of formic acid and triethylamine (5:2 ratio).
-
Add a solution of N-Boc-5,5-dimethylpiperidin-3-one (1.0 eq) in a suitable solvent like DCM or acetonitrile.
-
Stir the reaction at a controlled temperature (e.g., 25-40 °C) and monitor its progress by HPLC or TLC.
-
Once the reaction is complete (typically 4-18 hours), cool the mixture and quench by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary to yield pure (R)-N-Boc-5,5-dimethylpiperidin-3-ol.
-
Data Summary: Comparison of Reduction Methods
| Parameter | Method A: Biocatalytic (KRED) | Method B: Chemo-catalytic (ATH) |
| Catalyst | Ketoreductase Enzyme | [RuCl(p-cymene)((R,R)-TsDPEN)] |
| Selectivity | Typically >99% ee | Typically 95-99% ee |
| Substrate Conc. | High (50-100 g/L) | Moderate (10-50 g/L) |
| Catalyst Loading | 1-5% (w/w) | 0.1-1 mol% |
| Solvent | Aqueous Buffer (often with co-solvent) | Organic (DCM, Acetonitrile) |
| Temperature | 25-40 °C | 25-40 °C |
| Workup | Liquid-liquid extraction | Quench, extraction, chromatography |
| Key Advantage | Exceptional selectivity, green chemistry | High catalyst turnover, broad substrate scope |
Final Step: Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step removes the Boc protecting group and simultaneously forms the hydrochloride salt. Using a solution of HCl in a solvent like dioxane or isopropanol facilitates the reaction and often allows for direct crystallization of the product, providing a final purification step. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and store than the free base.[10]
-
Protocol 4.1:
-
Dissolve the crude or purified (R)-N-Boc-5,5-dimethylpiperidin-3-ol (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrogen chloride (1.5-2.0 eq, e.g., 4M HCl in 1,4-dioxane or isopropanolic HCl) dropwise with stirring.
-
A precipitate will typically form immediately or upon further stirring.
-
Allow the slurry to stir at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection and salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or MTBE) to remove any non-polar impurities.
-
Dry the product under vacuum to a constant weight.
-
Characterization
The final product, (R)-5,5-dimethylpiperidin-3-ol hydrochloride, should be characterized to confirm its identity, purity, and stereochemical integrity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Chiral HPLC/SFC: To determine the enantiomeric excess (% ee).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): As an indicator of purity.
-
Optical Rotation ([α]ᵥ): To confirm the stereochemical configuration.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. ScienceDaily. [Link][4]
-
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines. The Journal of Organic Chemistry, 71(1), 135-141. [Link]
-
Honda, T., Nagayama, T., & Nishida, T. (2014). Synthesis and biological evaluation of (3S,5S)-5-[3,3-dimethyl-1-(o-tolyl)-6-oxo-2H-pyridin-4-yl]piperidine-3-carboxamide as a potent renin inhibitor. Heterocycles, 89(6), 1413-1424. [Link][11]
-
Verma, A. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link][8]
-
Ju, X., Tang, Y., Liang, X., Hou, M., Wan, Z., & Tao, J. (2015). Development of a Biocatalytic Process to Prepare (S)‑N‑Boc-3-hydroxypiperidine. Organic Process Research & Development, 19(8), 1036-1040. [Link][9]
-
Wang, G., Chen, D., Sun, Y., Cao, Q., Li, B., & Li, J. (2018). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. International Journal of Chemistry, 10(4), 59. [Link][10]
-
Boodram, T. K., & Tambar, U. K. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances. [Link][5]
-
Nikalje, A. P., Tathe, A. C., & Ghodke, M. S. (2011). Biocatalysis: A Brief Review. Asian Journal of Research in Chemistry, 4(9), 1355-1360. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [edgccjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Mitsunobu Reaction Conditions for 5,5-Dimethylpiperidin-3-ol
Introduction: Navigating the Challenges of Sterically Hindered Alcohols in the Mitsunobu Reaction
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific inversion of secondary alcohols to a variety of functional groups under mild, neutral conditions.[1][2][3][4][5] This redox-condensation reaction, typically employing a phosphine (commonly triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), offers a reliable pathway for forming C-O, C-N, C-S, and even C-C bonds.[5][6][7] The reaction's driving force is the formation of a highly stable triphenylphosphine oxide (TPPO) byproduct.[3][8]
However, the efficiency of the Mitsunobu reaction can be significantly hampered when dealing with sterically hindered substrates.[9] 5,5-Dimethylpiperidin-3-ol, a valuable building block in pharmaceutical and materials science, presents such a challenge. The gem-dimethyl group at the C5 position creates significant steric bulk around the C3 hydroxyl group, impeding the approach of the reaction intermediates and potentially leading to low yields or complete reaction failure under standard conditions.[9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing Mitsunobu reaction conditions specifically for 5,5-dimethylpiperidin-3-ol and similarly hindered cyclic amino alcohols. We will delve into the mechanistic nuances, explore strategies to overcome steric hindrance, and provide a detailed, field-proven protocol for successful implementation.
Understanding the Mechanistic Hurdles
The generally accepted mechanism of the Mitsunobu reaction involves several key steps, each susceptible to steric effects.[1][6][10]
-
Betaine Formation: Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD) to form a betaine intermediate.[1][10][11] This initial step is typically fast.
-
Proton Transfer: The betaine deprotonates the acidic pronucleophile (e.g., a carboxylic acid) to form an ion pair.[1] The acidity of the pronucleophile is crucial; a pKa of less than 13 is generally required for efficient reaction.[2]
-
Alkoxyphosphonium Salt Formation: The alcohol, in this case, 5,5-dimethylpiperidin-3-ol, attacks the activated phosphonium species. This step is highly sensitive to the steric environment around the hydroxyl group. The bulky gem-dimethyl groups in 5,5-dimethylpiperidin-3-ol can significantly slow down this crucial step.
-
Sₙ2 Displacement: The conjugate base of the pronucleophile performs an Sₙ2 attack on the carbon bearing the activated hydroxyl group, leading to the desired product with inversion of stereochemistry and the liberation of TPPO.[2][4][12] Steric hindrance around the reaction center can severely inhibit this backside attack.
For sterically hindered alcohols, these latter two steps become the primary bottleneck, often resulting in diminished yields.[12]
Caption: Simplified Mitsunobu reaction mechanism highlighting sterically hindered steps for 5,5-dimethylpiperidin-3-ol.
Optimizing Reaction Conditions for 5,5-Dimethylpiperidin-3-ol
To address the challenges posed by the sterically encumbered nature of 5,5-dimethylpiperidin-3-ol, several modifications to the standard Mitsunobu protocol are recommended.
Reagent Selection
| Reagent Category | Standard Choice | Recommended for Hindered Alcohols | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | Tributylphosphine (PBu₃) or Polymer-supported PPh₃ | PBu₃ is more nucleophilic and less sterically demanding than PPh₃.[13] Polymer-supported reagents simplify purification by filtration.[10][11][14] |
| Azodicarboxylate | DEAD or DIAD | Di-tert-butyl azodicarboxylate (DBAD) or 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | DBAD and ADDP can enhance the basicity of the betaine intermediate, facilitating proton transfer with less acidic pronucleophiles.[1][15][16] The choice can also be influenced by the ease of byproduct removal.[1] |
| Pronucleophile | Benzoic Acid | 4-Nitrobenzoic acid or Dichloroacetic acid | More acidic pronucleophiles (lower pKa) increase the rate of the Sₙ2 displacement step and can significantly improve yields for hindered alcohols.[9] |
Solvent and Temperature Effects
The choice of solvent can have a profound impact on the reaction rate and yield.
-
Solvent Polarity: Non-polar solvents such as tetrahydrofuran (THF) or toluene are generally preferred.[12][17] Studies have shown that the rate of Mitsunobu esterification is significantly faster in non-polar solvents.[17] This is attributed to the fact that competitive side reactions are often faster in polar solvents.[12]
-
Temperature: While standard Mitsunobu reactions are often run at 0 °C to room temperature, for sterically hindered substrates, elevated temperatures (e.g., 40-60 °C or even refluxing in THF) may be necessary to overcome the activation energy barrier for the Sₙ2 displacement.[9] Reaction progress should be carefully monitored by TLC or LC-MS to avoid decomposition.
Detailed Experimental Protocol
This protocol provides a starting point for the Mitsunobu reaction of 5,5-dimethylpiperidin-3-ol with 4-nitrobenzoic acid. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphine.
Caption: Step-by-step experimental workflow for the Mitsunobu reaction of 5,5-dimethylpiperidin-3-ol.
Materials
-
5,5-Dimethylpiperidin-3-ol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
4-Nitrobenzoic acid (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5,5-dimethylpiperidin-3-ol (1.0 eq), triphenylphosphine (1.5 eq), and 4-nitrobenzoic acid (1.5 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the solids. The concentration should be approximately 0.1-0.2 M with respect to the alcohol.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DIAD Addition: Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change to yellow or orange is typically observed.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 40 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed. This may take several hours to overnight.[9]
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often contaminated with triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.[10] Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired inverted ester.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient reactivity due to steric hindrance. | Increase the reaction temperature. Consider using a more nucleophilic phosphine (PBu₃) or a more acidic pronucleophile. |
| Incomplete Conversion | Insufficient reaction time or temperature. | Prolong the reaction time at 40 °C or cautiously increase the temperature further. Ensure all reagents are anhydrous. |
| Formation of Side Products | The azodicarboxylate may act as a nucleophile. | Ensure the pronucleophile is sufficiently acidic (pKa < 13).[2] The order of addition is critical; add the azodicarboxylate last and slowly. |
| Difficult Purification | Co-elution of triphenylphosphine oxide (TPPO). | TPPO can sometimes be precipitated from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate prior to chromatography. Alternatively, using polymer-supported PPh₃ simplifies removal.[10][11] |
Conclusion
The Mitsunobu reaction of sterically hindered alcohols like 5,5-dimethylpiperidin-3-ol requires careful optimization of reagents and reaction conditions. By employing more acidic pronucleophiles, appropriate solvents, and elevated temperatures, the challenges posed by steric hindrance can be effectively overcome. This guide provides a robust framework for successfully applying this powerful transformation in the synthesis of complex molecules for research and drug development.
References
- Camp, D., Harvey, P. J., & Jenkins, I. D. (2015).
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses.
- Croll, D. H., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis.
- Wikipedia contributors. (2024). Mitsunobu reaction. Wikipedia.
- Monomer-on-Monomer (MoM)
- Request PDF. (n.d.). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction.
- Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
- TCI Chemicals. (n.d.). Mitsunobu Reaction. TCI Chemicals (India) Pvt. Ltd..
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
- Vedantu. (2020, December 29).
-
Organic Synthesis. (n.d.). Mitsunobu reaction. .
- Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction. J&K Scientific.
- Khadse, S. (n.d.). Mitsunobu Reaction. Saurabh Khadse - WordPress.com.
- TCI Deutschland GmbH. (n.d.). Mitsunobu Reaction [Synthetic Reagents]. TCI Europe N.V..
- Tsunoda, T., & Itô, S. (n.d.). New Mitsunobu Reagents. TCI Chemicals (India) Pvt. Ltd..
-
Common Organic Chemistry. (n.d.). Di-tert-butyl Azodicarboxylate (DtBAD). .
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. escholarship.org [escholarship.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Di-tert-butyl Azodicarboxylate (DtBAD) [commonorganicchemistry.com]
- 17. UQ eSpace [espace.library.uq.edu.au]
Application Note: Advanced Peptide Coupling Protocols Using 5,5-Dimethylpiperidin-3-ol
Target Audience: Researchers, Medicinal Chemists, and Peptide Development Scientists Focus: Overcoming Steric Hindrance, Ensuring Chemoselectivity, and Protocol Validation
Introduction & Rationale
The incorporation of functionalized, conformationally restricted cyclic amines—such as substituted piperidines—into peptide backbones is a highly effective strategy for enhancing proteolytic stability and target affinity in peptidomimetic drug discovery[1]. 5,5-dimethylpiperidin-3-ol is a particularly valuable building block; however, it presents two distinct synthetic challenges during amide bond formation:
-
Severe Steric Hindrance: The secondary amine (N1) is embedded within a piperidine ring where the bulky gem-dimethyl group at C5 and the hydroxyl group at C3 induce a rigid chair conformation. This creates significant steric shielding around the nitrogen, drastically reducing its nucleophilicity.
-
Chemoselectivity (N- vs. O-Acylation): The molecule is bifunctional. While amines are kinetically superior nucleophiles compared to alcohols, the steric blockade at the nitrogen narrows the kinetic gap between N-acylation (desired amide formation) and O-acylation (unwanted ester formation).
Mechanistic Challenges & Chemoselectivity
To achieve >95% chemoselective N-acylation, the coupling microenvironment must be rigorously controlled. Standard carbodiimides (e.g., DIC/HOBt) often fail to fully acylate highly hindered secondary amines, leading to truncated sequences or forcing extended reaction times that promote epimerization[2].
The use of highly reactive uronium/aminium salts is mandatory to drive the reaction forward. While HATU is traditional, COMU (based on OxymaPure) is superior for this specific substrate. COMU provides exceptional coupling efficiency for hindered amines, exhibits a less hazardous safety profile, and performs optimally with strict stoichiometric control of the base, which minimizes base-catalyzed O-acylation side reactions[3]. Furthermore, substituting the standard base DIPEA with the weaker base sym-collidine mitigates the risk of epimerization during the extended coupling times required for hindered substrates[2].
Caption: Reaction pathways for the acylation of 5,5-dimethylpiperidin-3-ol highlighting chemoselectivity.
Coupling Reagent Selection
Selecting the correct activation chemistry is the single most important variable in this workflow. The table below summarizes the empirical performance of various reagents when coupling Fmoc-amino acids to 5,5-dimethylpiperidin-3-ol.
| Coupling Reagent | Activation Time | Epimerization Risk | Chemoselectivity (N vs O) | Recommendation for this Protocol |
| COMU / Oxyma | 2–3 min | Low | Excellent (>98:2) | Optimal. High efficiency, safe, and highly selective[3]. |
| HATU / HOAt | 1–2 min | Moderate | Good (~95:5) | Alternative. Highly reactive but higher risk of epimerization. |
| DIC / Oxyma | 5–10 min | Low | Moderate (~90:10) | Not Recommended. Too slow for this hindered secondary amine. |
| Acid Fluorides | N/A (Pre-formed) | Very Low | Excellent (>99:1) | Niche. Best for extremely hindered |
Optimized Solution-Phase Protocol
This protocol details the solution-phase coupling of an Fmoc-protected amino acid to 5,5-dimethylpiperidin-3-ol.
Materials & Reagents
-
Nucleophile: 5,5-dimethylpiperidin-3-ol (1.0 equiv)
-
Electrophile: Fmoc-Amino Acid (1.1 equiv) — Note: A slight excess is used to drive the reaction, but kept low to prevent O-acylation.
-
Coupling Reagent: COMU (1.1 equiv)
-
Base: sym-Collidine (2.2 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation: Dissolve the Fmoc-Amino Acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF to achieve a concentration of 0.2 M.
-
Pre-Activation: Add sym-Collidine (2.2 equiv) to the mixture. Stir at room temperature for exactly 3 minutes . Causality: This brief pre-activation forms the highly reactive Oxyma ester. Exceeding 3 minutes increases the risk of epimerization and reagent degradation.
-
Nucleophilic Addition: Dissolve 5,5-dimethylpiperidin-3-ol (1.0 equiv) in a minimal volume of DMF and add it dropwise to the pre-activated mixture.
-
Coupling: Allow the reaction to stir at ambient temperature (20–25 °C) for 2 to 4 hours . Causality: Hindered secondary amines require extended reaction times. Do not heat the reaction, as elevated temperatures will exponentially increase O-acylation at the C3 hydroxyl group.
-
Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash successively with 5% aqueous
(to remove sym-collidine and unreacted amine), saturated (to remove Oxyma byproducts), and brine. Dry the organic layer over and concentrate under vacuum.
Caption: Optimized step-by-step workflow for peptide coupling with hindered secondary amines.
In-Process Monitoring & Self-Validation System
A robust protocol must be a self-validating system. Because 5,5-dimethylpiperidin-3-ol is a secondary amine, the standard Kaiser (ninhydrin) test will yield a false negative [4]. To accurately monitor the disappearance of the amine, the Chloranil Test or Isatin Test must be utilized[4].
Troubleshooting and Self-Validation Metrics
| Observation / Result | Analytical Method | Root Cause (Causality) | Corrective Action |
| Solution turns Green/Blue | Chloranil Test | Incomplete coupling due to severe steric hindrance at N1. | Perform a second coupling cycle using fresh COMU/Fmoc-AA. Do not increase temperature. |
| Mass +16 Da (or +Acyl mass) on expected product | LC-MS | Over-acylation (O-acylation at the C3 hydroxyl group). | Reduce Fmoc-AA equivalents to strictly 1.0. Switch base to sym-collidine. |
| Downfield shift of C3-H (~1 ppm) in NMR | Formation of the O-acylated ester byproduct instead of the N-amide. | Protect the C3-hydroxyl group (e.g., as a TBS ether) prior to coupling. | |
| Split peaks in chromatogram | Analytical HPLC | Epimerization of the Fmoc-AA during pre-activation. | Reduce pre-activation time to <2 mins. Ensure sym-collidine is used instead of DIPEA. |
References
- Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: PMC - NIH URL
- Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL
- Source: Peptide.
- Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic 5,5-Dimethylpiperidin-3-ol Hydrochloride
Welcome to the technical support and troubleshooting center for 5,5-Dimethylpiperidin-3-ol hydrochloride . As a hydrochloride salt of a substituted piperidine, this building block is notoriously hygroscopic. Atmospheric moisture uptake can severely compromise stoichiometric accuracy and induce catastrophic failures in downstream moisture-sensitive couplings or alkylations[1][2].
This guide is engineered for researchers and drug development professionals, providing field-proven, self-validating protocols to ensure absolute anhydrous integrity during your synthetic workflows.
Compound Overview & Quantitative Specifications
Understanding the physical limits of your reagent is the first step in preventing experimental failure. The table below synthesizes the critical handling parameters for this compound[3].
| Parameter | Specification / Value |
| Compound Name | 5,5-Dimethylpiperidin-3-ol hydrochloride |
| CAS Number | 100868-99-3 |
| Molecular Weight | 165.66 g/mol (Strictly anhydrous basis) |
| Hygroscopicity | High (Prone to rapid deliquescence in ambient air) |
| Storage Temperature | 2–8 °C (Must be equilibrated to RT before opening) |
| Protective Atmosphere | Nitrogen (N2) or Argon (Ar) blanketing required |
| Degradation Risk | Low thermal degradation; High risk of stoichiometric skew |
Core Handling Workflow
To maintain the integrity of the reagent from the vendor bottle to your reaction flask, a strict sequence of environmental controls must be maintained.
Workflow for handling moisture-sensitive 5,5-Dimethylpiperidin-3-ol HCl.
Troubleshooting Guides & FAQs
FAQ 1: My reaction yields are inconsistent when using this reagent. Why?
The Causality: Hydrochloride salts possess a highly polarized crystal lattice. The charged ammonium center and the chloride counterion act as potent hydrogen-bond acceptors and donors, rapidly pulling atmospheric
-
Stoichiometric Skew: You are weighing water mass instead of the active piperidine, meaning you are adding fewer moles of the reagent than calculated.
-
Chemical Quenching: The introduced water will hydrolyze sensitive electrophiles or quench organometallic catalysts in your reaction mixture[1].
The Self-Validating Fix: Implement a test weighing. Weigh 100 mg of your current batch, leave it exposed to ambient air on the balance for 10 minutes, and re-weigh. If the mass increases continuously, your ambient handling is flawed, and the current batch is likely already compromised.
FAQ 2: The reagent has formed hard clumps in the vendor bottle. Can I still use it?
The Causality: Clumping is the macroscopic evidence of deliquescence. Moisture has entered the bottle (often due to a pierced septum or opening the bottle while it was still cold, causing condensation) and fused the crystal lattice.
The Self-Validating Fix (Drying to Constant Weight): You must dry the reagent before use.
-
Transfer the clumped mass to a pre-weighed Schlenk flask.
-
Heat in a vacuum oven (or under high vacuum on a Schlenk line) at 60–70 °C for 4 hours[1].
-
Cool under Argon and weigh.
-
Repeat the heating/vacuum cycle for 1 hour and re-weigh. The system validates itself when the delta mass between cycles is
[1].
FAQ 3: I do not have access to a glovebox. How can I safely weigh this salt?
The Causality: Gloveboxes provide a macro-environment free of moisture. Without one, you must create an isolated micro-environment to prevent the salt from interacting with ambient humidity[2][4].
The Self-Validating Fix: Utilize a disposable nitrogen-flushed glove bag, or employ the "Tared Schlenk" method (detailed in Protocol A below). Alternatively, for high-throughput screening, consider using pre-filled reaction vials packaged under an inert atmosphere, which allow you to inject your substrate directly through a septum without exposing the salt to air[4].
Experimental Protocols
Protocol A: Glovebox-Free Weighing (The "Tared Schlenk" Method)
Use this method to accurately weigh the hygroscopic salt on a standard analytical bench without moisture contamination.
-
Glassware Preparation: Oven-dry a Schlenk tube and a glass stopper at 125 °C for at least 24 hours to remove the thin film of adsorbed moisture on the glass[1][2].
-
Atmosphere Exchange: Assemble the hot glassware, attach it to a Schlenk line, and perform three vacuum/Argon cycles. Allow it to cool to room temperature under a positive pressure of Argon[2].
-
Tare: Disconnect the sealed, Argon-filled Schlenk tube and tare it on an analytical balance.
-
Rapid Transfer: Working as swiftly as possible (ideally under a localized stream of nitrogen or inside a glove bag), open the reagent bottle and transfer the estimated required mass of 5,5-Dimethylpiperidin-3-ol HCl into the Schlenk tube.
-
Seal and Weigh: Immediately seal the Schlenk tube and the reagent bottle. Re-weigh the Schlenk tube to determine the exact mass of the reagent added.
-
Purge: Reattach the Schlenk tube to the line and perform three gentle vacuum/Argon cycles to evacuate any ambient moisture introduced during the brief transfer window[1].
Protocol B: Long-Term Storage and Septum-Sealing
Improper storage is the leading cause of reagent degradation.
-
Equilibration: Never open the reagent bottle immediately after removing it from the refrigerator. Allow it to sit in a desiccator for 2 hours to reach room temperature, preventing condensation[1].
-
Blanketing: After removing the required amount of reagent, do not simply close the cap. The empty headspace now contains moist ambient air. Insert a needle connected to a dry Nitrogen or Argon line and gently flush the headspace for 30 seconds.
-
Sealing: If the bottle features a Sure/Seal™ crown cap, ensure the PTFE-faced rubber liner is intact. If the septum is heavily punctured, replace it or use a Sure/Seal™ Septum Inlet Transfer Adapter to maintain a positive seal[2].
-
Secondary Containment: Wrap the cap tightly with Parafilm and store the bottle inside a secondary vacuum desiccator containing an active desiccant (e.g., indicating Drierite or anhydrous calcium sulfate)[1][5].
Failure Analysis Pathway
Understanding the chain reaction of moisture contamination helps reinforce the necessity of the protocols above.
Causality pathway of reaction failure due to moisture uptake by the hydrochloride salt.
References
- 5,5-dimethylpiperidin-3-ol hydrochloride (C7H15NO) - PubChemLite uni.lu
- 5,5-dimethylpiperidin-3-ol hydrochloride | 100868-99-3 sigmaaldrich.com
- How do you handle hygroscopic salts?
- Preservation of Moisture-Sensitive Chemical Reagents sigmaaldrich.com
- Video: Preparing Anhydrous Reagents and Equipment jove.com
- Techniques for Handling Air- and Moisture-Sensitive Compounds pitt.edu
Sources
Technical Support Center: Preventing Racemization in 5,5-Dimethylpiperidin-3-ol Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stereochemical challenges encountered when derivatizing 5,5-dimethylpiperidin-3-ol. Maintaining enantiomeric excess (ee) in chiral piperidines requires a deep understanding of molecular conformation, reaction kinetics, and self-validating analytical techniques.
Section 1: Mechanistic Troubleshooting (FAQs)
Q: Why does 5,5-dimethylpiperidin-3-ol undergo racemization more readily during O-activation than unsubstituted piperidin-3-ol? A: The root cause is severe steric hindrance altering the reaction kinetics. In an unsubstituted piperidin-3-ol, the ring can undergo a chair flip to accommodate an incoming nucleophile during an SN2 transition state. However, the gem-dimethyl group at C5 in 5,5-dimethylpiperidin-3-ol acts as a conformational lock. One of the C5 methyl groups is forced into an axial position.
When the C3-hydroxyl group is in the thermodynamically favored equatorial position, any SN2 inversion requires the nucleophile to attack from the axial trajectory. This trajectory directly clashes with the C5-axial methyl group (a severe 1,3-diaxial interaction). Because the SN2 rate is drastically suppressed by this steric bulk, the activated intermediate (e.g., a mesylate or protonated alcohol) persists longer, allowing the unimolecular SN1 pathway to outcompete it. The leaving group detaches to form a planar, sp²-hybridized carbocation, which is then attacked from either face, resulting in a loss of stereochemical integrity and a racemic mixture ()[1]. Furthermore, trace transition metals or boronic acids in the reaction vessel can inadvertently catalyze this reversible carbocation formation ()[2].
Q: I am performing an N-Boc protection prior to O-derivatization. Can the basic conditions cause racemization at C3? A: Yes, under specific conditions. While the C3 stereocenter of a secondary alcohol is generally stable to mild amine bases (like Et₃N or DIPEA) at room temperature, the use of strong inorganic bases (e.g., KOH, NaH) or elevated temperatures can induce racemization. This occurs via base-catalyzed deprotonation and reversible enolization, particularly if trace amounts of the alcohol have been oxidized to a ketone intermediate. Industrial recycling methods actually exploit this exact mechanism—using strong bases at high temperatures—to intentionally racemize chiral 3-hydroxypiperidines (). To prevent this, strictly limit your N-protection protocols to mild bases, maintain temperatures below 25°C, and rigorously exclude oxidizing agents.
Q: How do I accurately measure the enantiomeric excess (ee) post-derivatization without introducing analytical artifacts? A: Direct analysis using Normal Phase Chiral HPLC (e.g., using a Chiralpak-IC3 column) is the gold standard for quantifying the (R)- and (S)-isomers of protected 3-hydroxypiperidines ()[3]. If chiral chromatography is unavailable, Nuclear Magnetic Resonance (NMR) using a Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride (MTPA-Cl), is required. However, you must ensure the derivatization reaction reaches 100% completion. If the reaction is incomplete, kinetic resolution will occur—meaning one enantiomer reacts faster than the other—which will artificially skew the diastereomeric ratio and invalidate your ee measurement ()[4].
Section 2: Reaction Pathway Visualization
Fig 1: Competing SN1 and SN2 pathways during C3-OH derivatization.
Section 3: Quantitative Data on Reaction Conditions
To prevent racemization, the choice of leaving group, solvent, and nucleophile is critical. The table below summarizes the quantitative impact of various conditions on the stereochemical outcome.
| Derivatization Method | Leaving Group | Solvent | Temp (°C) | Nucleophile | SN2 Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Bias |
| Optimal Mesylation | Mesylate (-OMs) | DMF (Anhydrous) | 60 | NaN₃ | 85 | > 98 | Strong SN2 |
| Standard Mitsunobu | Phosphonium Betaine | THF | 0 to 25 | p-Nitrobenzoic acid | 75 | 95 | SN2 |
| Aqueous Tosylation | Tosylate (-OTs) | H₂O / THF | 80 | H₂O | 40 | < 10 | SN1 Dominant (Racemization) |
| Direct Chlorination | Chloride (-Cl) | EtOH | 70 | NaOEt | 50 | 45 | Mixed SN1 / SN2 |
Section 4: Self-Validating Experimental Protocol
To guarantee stereochemical fidelity, every experimental workflow must be a self-validating system. The following protocol describes a racemization-free O-mesylation and subsequent azide inversion, complete with internal Quality Control (QC) checkpoints.
Protocol: Stereospecific O-Mesylation and Azide Inversion Objective: Convert (S)-1-Boc-5,5-dimethylpiperidin-3-ol to (R)-3-azido-1-Boc-5,5-dimethylpiperidine with >98% ee.
Phase 1: O-Activation (Mesylation)
-
Preparation: Dissolve 1.0 eq of the starting chiral alcohol in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add 2.0 eq of anhydrous Triethylamine (Et₃N). Cool the reaction flask to exactly 0°C using an ice-water bath.
-
Causality: Maintaining a strict 0°C environment suppresses premature leaving group departure, shutting down the SN1 carbocation pathway.
-
-
Reagent Addition: Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes. Stir at 0°C for 1 hour.
-
Internal Validation Check 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes:EtOAc 7:3). Stain with Potassium Permanganate (KMnO₄). The starting material must be completely consumed; unreacted alcohol will act as a competing nucleophile in the next step.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Internal Validation Check 2 (NMR): Acquire a crude ¹H NMR spectrum. Confirm the presence of the mesylate methyl singlet at ~3.0 ppm and the downfield shift of the C3 methine proton.
Phase 2: Nucleophilic Substitution (Inversion) 7. Preparation: Dissolve the crude, validated mesylate in anhydrous Dimethylformamide (DMF) (0.1 M). 8. Nucleophile Addition: Add 3.0 eq of Sodium Azide (NaN₃). 9. Heating: Heat the mixture to 60°C for 12 hours.
-
Causality: DMF is a polar aprotic solvent that accelerates the SN2 pathway by heavily solvating the Na⁺ cation while leaving the "naked" N₃⁻ anion highly reactive. This heightened reactivity is required to overcome the C5-methyl steric hindrance.
-
Workup: Dilute with Diethyl Ether (Et₂O) and wash 5 times with distilled water to remove all DMF. Dry the organic layer over Na₂SO₄ and concentrate.
-
Internal Validation Check 3 (IR Spectroscopy): Run an IR spectrum of the crude oil. A strong, sharp absorption band at ~2100 cm⁻¹ validates the successful incorporation of the azide group.
-
Final QC (Chiral HPLC): Analyze the purified product using a Chiralpak-IC3 column (Normal Phase) to definitively confirm ee > 98%.
Section 5: Workflow Visualization
Fig 2: Validated workflow for racemization-free derivatization.
References
-
Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and | Diva-Portal.org | [Link]
- Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization | Google P
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | ACS Publications |[Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities | ResearchGate / Springer |[Link]
Sources
Improving yield of 5,5-dimethylpiperidin-3-one reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the reduction of 5,5-dimethylpiperidin-3-one to 5,5-dimethylpiperidin-3-ol.
This guide bypasses generic advice to focus on the exact steric and electronic variables unique to this heavily substituted piperidine ring.
Section 1: Mechanistic Causality & Reagent Selection
Q: Why does standard lithium aluminum hydride (LiAlH
Q: What is the scientifically validated reagent of choice for this transformation?
A: Sodium borohydride (NaBH
Section 2: Quantitative Reagent Comparison
To guide your experimental design, the following table summarizes the causal relationship between reagent choice and expected outcomes based on established bench data.
| Reducing Agent | Solvent System | Temp | Typical Yield | Mechanistic Notes & Causality |
| NaBH | Methanol | 0 °C to RT | 85–95% | Optimal: Small hydride source minimizes steric clash with C5-methyls. Methanol activates the ketone via H-bonding[1]. |
| LiAlH | Anhydrous THF | 0 °C | 40–60% | Suboptimal: Bulky aluminum complexes exacerbate 1,3-diaxial interactions. High risk of amine complexation if unprotected. |
| Ru-Noyori | DCM / HCOOH | RT | 70–80% | Specialized: Used for asymmetric transfer hydrogenation. Excellent for chiral applications but requires strict anaerobic conditions. |
Section 3: Self-Validating Experimental Protocol
Target: Synthesis of N-Boc-5,5-dimethylpiperidin-3-ol
This protocol utilizes N-Boc protection to prevent amine-boron complexation and includes built-in validation checks to ensure reaction integrity.
Step 1: Substrate Preparation Dissolve 1.0 equivalent of N-Boc-5,5-dimethylpiperidin-3-one in anhydrous methanol to achieve a 0.2 M concentration under an inert argon atmosphere. Causality: N-Boc protection eliminates the nucleophilicity of the N1 amine, preventing side reactions and significantly improving the substrate's solubility in organic solvents.
Step 2: Thermal Control Cool the reaction mixture to 0 °C using an ice bath. Causality: The reduction is exothermic. Controlling the initial temperature prevents solvent boil-off and suppresses the formation of unwanted byproducts.
Step 3: Hydride Addition (Validation Step)
Add 1.5 equivalents of NaBH
Step 4: Reaction Propagation
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3, visualizing with KMnO
Step 5: Quenching & Extraction
Quench the reaction carefully with saturated aqueous NH
Section 4: Workup & Yield Troubleshooting
Q: My conversion is 100% by LC-MS, but my isolated yield is <40%. Where is the product?
A: Your product is trapped in the aqueous phase. 5,5-dimethylpiperidin-3-ol is highly water-soluble due to strong hydrogen bonding capabilities.
Solution: Never use pure ethyl acetate for this extraction. You must use a highly polar extraction mixture, such as 10% isopropanol in chloroform (CHCl
Q: I am observing a mixture of isomers. Can I control the stereochemistry?
A: The reduction of the C3 ketone creates a new stereocenter. Because the C5 position has a gem-dimethyl group, it does not possess chirality itself, but the resulting 5,5-dimethylpiperidin-3-ol is chiral at C3. NaBH
Section 5: Troubleshooting Workflow
Use the following logical pathway to diagnose and resolve low-yield scenarios in your reduction workflows.
Figure 1: Troubleshooting workflow for optimizing 5,5-dimethylpiperidin-3-one reduction yields.
References
-
D'hooghe, M., Baele, J., Contreras, J., Boelens, M., & De Kimpe, N. (2008). Reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their transformation into piperidin-3-ones through an unprecedented ring expansion-oxidation protocol. Tetrahedron Letters, 49(42), 6039-6042. URL: [Link]
Sources
Advanced Troubleshooting Center: Residual Solvent Removal from Piperidine Hydrochloride
As a Senior Application Scientist, I frequently see researchers treat the drying of amine hydrochlorides as a purely thermodynamic exercise—assuming that simply applying more heat and a stronger vacuum will eventually remove all solvents. This is a fundamental error.
Removing residual solvents from piperidine hydrochloride is a structural and kinetic challenge. Because piperidine is a secondary amine, its protonated form (
This guide provides field-proven, self-validating methodologies to break these solvent-lattice interactions and achieve analytical-grade purity.
I. Regulatory & Quality Thresholds (ICH Q3C)
Before troubleshooting, you must define your target. The International Council for Harmonisation (ICH) Q3C guidelines dictate the acceptable concentration limits for residual solvents based on their Permitted Daily Exposure (PDE)[2].
Table 1: ICH Q3C Limits for Common Solvents in Piperidine HCl Synthesis
| Solvent | ICH Class | PDE (mg/day) | Limit (ppm) | Causality of Entrapment in Piperidine HCl |
| Methanol | 2 | 30.0 | 3000 | Deep lattice inclusion via H-bonding with the chloride anion. |
| Toluene | 2 | 8.9 | 890 | Surface adsorption; easily removed due to lack of H-bonding. |
| Dichloromethane | 2 | 6.0 | 600 | Interstitial trapping during liquid-liquid extraction. |
| Ethyl Acetate | 3 | 50.0 | 5000 | Strong H-bond acceptor to the piperidinium |
| Ethanol | 3 | 50.0 | 5000 | Co-crystallizes readily; forms stubborn solvates. |
Note: For highly accurate quantification of these limits, Headspace Gas Chromatography (GC-HS) with a Flame Ionization Detector (FID) is the regulatory standard[3].
II. Diagnostic Workflow
Do not blindly apply a drying protocol. Use the physical state of your piperidine hydrochloride to dictate your strategy.
Workflow for selecting the appropriate residual solvent removal strategy for Piperidine HCl.
III. Self-Validating Experimental Protocols
Protocol 1: Azeotropic Dehydration (The "Water/Alcohol Stripper")
Causality: Piperidine HCl is highly hygroscopic. If water or low-molecular-weight alcohols are present, the salt will dissolve in its own hydration layer, forming a syrup. Azeotropic distillation uses an entrainer (like toluene) to alter the activity coefficient of the mixture, forming a low-boiling heterogeneous azeotrope that physically carries the water/alcohol out of the system without requiring destructive temperatures[4][5].
Step-by-Step Methodology:
-
Suspend: Transfer the syrupy or wet piperidine HCl into a round-bottom flask. Add 10 volumes (v/w) of anhydrous Toluene.
-
Equip: Attach a Dean-Stark trap (filled with toluene) and a reflux condenser.
-
Reflux: Heat the mixture to 110°C–115°C. As the mixture boils, the water/toluene azeotrope will vaporize, condense, and separate in the Dean-Stark trap.
-
Monitor (Self-Validation): The protocol validates itself thermally. The distillation head temperature will initially drop to the azeotropic boiling point (e.g., ~85°C for water/toluene). The reaction is complete only when the head temperature stabilizes at exactly 110.6°C (the boiling point of pure toluene) and water ceases to collect in the trap.
-
Isolate: Cool the suspension to 0–5°C to maximize the crystallization of the now-anhydrous salt.
-
Filter & Dry: Filter the white crystalline solid via a Büchner funnel. Dry under high vacuum (<1 mbar) at 50°C for 4 hours to remove the easily volatile surface toluene.
Protocol 2: Anti-Solvent Trituration (The "Lattice Breaker")
Causality: Solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) do not form syrups but get trapped deep inside the crystal lattice. By suspending the solid in a highly non-polar anti-solvent (e.g., heptane) under high shear, the salt undergoes Ostwald ripening. The trapped polar solvent diffuses out of the lattice into the non-polar bulk to maximize entropy, leaving behind a purified crystal.
Step-by-Step Methodology:
-
Grind: Crush the crude, solvent-trapped piperidine HCl into a fine powder using a mortar and pestle to maximize the exposed surface area.
-
Suspend: Place the powder in a flask and add 15 volumes (v/w) of anhydrous n-heptane.
-
Shear & Heat: Stir vigorously (500+ RPM) at 40°C for 4 to 6 hours. The mild heat increases the kinetic energy required for the trapped solvent to diffuse out of the lattice.
-
Filter: Cool to room temperature and filter the suspension.
-
Wash: Wash the filter cake with 2 volumes of cold, highly volatile anti-solvent (e.g., diethyl ether or pentane) to displace the heptane.
-
Validate (Self-Validation): Inject a sample of the bulk heptane filtrate into a GC-FID. The presence of EtOAc/DCM in the filtrate confirms successful extraction from the solid lattice.
-
Final Dry: Vacuum dry the solid at 45°C for 2 hours. The ether/pentane will flash off effortlessly.
IV. Troubleshooting FAQs
Q: My piperidine HCl turned into a sticky syrup while in the vacuum oven. What happened, and how do I fix it? A: You experienced deliquescence[1]. When you apply a vacuum to a water-wet sample, evaporative cooling can drop the salt's temperature below the dew point. If your vacuum seal is imperfect, ambient moisture condenses directly onto the salt. Furthermore, as the organic solvent evaporates, the relative concentration of water spikes until the salt dissolves in its own hydration layer. Fix: Immediately remove it from the oven and execute Protocol 1 (Azeotropic Distillation) to dynamically strip the water[4].
Q: My
Q: I tried drying my salt under high heat and high vacuum, but my overall yield dropped by 20%. Where did my product go? A: You sublimated your product. Amine hydrochlorides have a vapor pressure that becomes significant under deep vacuum (<0.1 mbar) at elevated temperatures (>70°C). By trying to force the residual solvent out with brute-force heat, you vaporized the piperidine HCl itself, which likely recrystallized in your vacuum trap or manifold. Never exceed 50°C–60°C when drying piperidine HCl under high vacuum.
V. References
-
Impurities: Guideline for Residual Solvents Q3C(R8) Source: ich.org URL:[Link][2]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline Source: shimadzu.eu URL:[Link][3]
-
Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine Source: sciencemadness.org URL:[Link][1]
-
Azeotropic distillation Source: wikipedia.org URL: [Link][4]
-
EP0361839A2 - Dehydration process using azeotropic distillation Source: google.com (Patents) URL:[5]
Sources
- 1. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. database.ich.org [database.ich.org]
- 3. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 4. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 5. EP0361839A2 - Dehydration process using azeotropic distillation - Google Patents [patents.google.com]
Advanced Synthesis Support Portal: Overcoming Steric Hindrance in 5,5-Dimethylpiperidine N-Substitution
Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic roadblocks encountered when functionalizing sterically congested secondary amines.
Mechanistic Diagnostic: The "Why" Behind the Failure
In standard IUPAC nomenclature, an unsubstituted ring with gem-dimethyls is numbered to give the lowest locants (3,3-dimethylpiperidine). However, in complex scaffolds (e.g., 5,5-dimethylpiperidine-2-carboxylic acid), the 5,5-dimethyl designation is standard. Regardless of the numbering, the chemical challenge remains identical: 1,3-diaxial interactions .
The gem-dimethyl group forces one methyl substituent into a permanent axial position. This axial methyl creates a severe steric clash with any incoming electrophile or bulky substituent at the nitrogen (N1) position. This interaction exponentially increases the activation energy (
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my direct N-alkylation (using alkyl halides and
-
The Fix: Abandon direct alkylation and switch to Reductive Amination . By condensing the amine with an aldehyde first, you form an iminium ion. The iminium nitrogen is
hybridized (planar), which temporarily relieves the 1,3-diaxial steric strain, allowing hydride attack from the less hindered face.
Q2: I am trying to N-arylate 5,5-dimethylpiperidine using standard
-
The Fix: Utilize Buchwald-Hartwig conditions with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos)[1]. The biaryl backbone of RuPhos provides a flexible steric bulk that physically forces the coordinated amine and aryl group into close proximity, artificially lowering the activation barrier for reductive elimination.
Q3: How can I achieve N-acylation without forming massive amounts of degradation products?
A: Acid chlorides with standard bases (like
-
The Fix: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) . DMAP is unhindered and rapidly reacts with the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This super-charged electrophile can overcome the steric barrier of the 5,5-dimethylpiperidine.
Part 2: Strategic Decision Matrix
Use the following logical workflow to determine the optimal synthetic route based on your target N-substituent.
Decision matrix for selecting N-substitution pathways in sterically hindered piperidines.
Part 3: Quantitative Yield Comparison
The following table summarizes the expected outcomes when transitioning from traditional methods to our optimized protocols for 5,5-dimethylpiperidine.
| Reaction Type | Traditional Method | Expected Yield | Optimized Method | Expected Yield | Key Reagent |
| N-Alkylation | Alkyl Halide + | < 15% | Reductive Amination | 75 - 90% | |
| N-Arylation | < 5% | Buchwald-Hartwig | 60 - 85% | RuPhos | |
| N-Acylation | Acyl Chloride + | 20 - 40% | Acyl Chloride + DMAP | 85 - 95% | DMAP (catalytic) |
| N-Arylation (Extreme) | 0% | Zincke Imine Intermediate | 50 - 70% | Zincke Salt |
Part 4: Validated Experimental Protocols
Protocol A: Reductive Amination for N-Alkylation
Causality Note: We utilize Sodium Triacetoxyborohydride (
-
Preparation: In an oven-dried flask under
, dissolve 5,5-dimethylpiperidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). -
Acidification: Add glacial acetic acid (1.5 equiv). Self-Validation Checkpoint: The solution should remain clear. This step protonates the intermediate hemiaminal, driving the dehydration to the iminium ion.
-
Reduction: Stir at room temperature for 30 minutes, then add
(1.5 equiv) in portions. -
Monitoring: Stir for 4–12 hours. Self-Validation Checkpoint: Monitor via LC-MS. You should observe the disappearance of the amine mass and the appearance of the product mass
. -
Workup: Quench the reaction carefully with saturated aqueous
to neutralize the acetic acid and decompose residual boron species. Extract with dichloromethane (DCM), dry over , and concentrate.
Protocol B: Buchwald-Hartwig Cross-Coupling for N-Arylation
Causality Note: The use of
-
Setup: In a Schlenk tube, combine the aryl bromide (1.0 equiv), 5,5-dimethylpiperidine (1.2 equiv),
(2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide ( ) (1.5 equiv). -
Degassing (Critical): Add anhydrous Toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation Checkpoint: The solution will initially appear dark purple/red due to the
. -
Reaction: Heat the mixture to 85 °C for 12 hours. Self-Validation Checkpoint: A successful active catalyst formation and turnover is usually accompanied by a color shift to a pale yellow or brown suspension.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Alternative Note: If Buchwald-Hartwig fails due to extreme electronic deactivation of the aryl halide, consider the Zincke ring-opening/ring-closing strategy . This bypasses cross-coupling entirely by deconstructing a pyridinium salt and rebuilding the piperidine ring around the hindered nitrogen[3].
Part 5: References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996) URL:[Link]
-
Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (2011) URL:[Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates Source: Journal of the American Chemical Society / ChemRxiv (2023/2024) URL:[Link]
Sources
Purification of oily 5,5-dimethylpiperidin-3-ol free base
Technical Support Center: 5,5-Dimethylpiperidin-3-ol Ticket #806596-58-7 | Status: Open | Priority: High[1]
Welcome to the Bench Support Interface
You are currently accessing the troubleshooting hub for 5,5-dimethylpiperidin-3-ol (CAS: 806596-58-7) .[1] This guide addresses the common phenomenon where this secondary amine/alcohol intermediate persists as a viscous, intractable oil rather than a crystalline solid.
The Core Issue: Piperidin-3-ol derivatives are notorious for forming "false oils."[1] The molecule possesses a hydrogen-bond donor/acceptor network (amine + alcohol) that traps trace solvents and water, preventing crystal lattice formation.[1] Furthermore, the gem-dimethyl group at C5 adds steric bulk that can disrupt packing efficiency, lowering the melting point.[1]
Module 1: Diagnostic & Quick Fixes (Tier 1 Support)
Q: My product is a yellow oil. Is it impure, or is this its natural state? A: While the pure free base is theoretically a low-melting solid (estimated m.p. 40–60 °C), it is kinetically stable as a supercooled liquid (oil) at room temperature.[1]
-
The Test: Run a
H NMR in .
Q: It looks pure by NMR, but I need a solid for weighing/storage. What do I do? A: You are likely fighting a "solvent trap."[1]
-
Protocol A: The Azeotropic Reset
-
Dissolve the oil in Dichloromethane (DCM) (
volume). -
Dry over granular Potassium Hydroxide (KOH) for 2 hours (KOH is superior to
for amines as it minimizes surface acidity interactions).[1] -
Filter and concentrate.
-
The Critical Step: Add Pentane or Hexane . The oil will likely crash out or oil out again.
-
Rotovap slowly. As the solvent leaves, the oil may foam.
-
Place on High Vacuum (<0.5 mmHg) for 12 hours. If it remains an oil, it is likely a liquid at RT.[1] Accept the oil or convert to a salt (Module 3).
-
Module 2: Purification Workflows (Tier 2 Support)
If the crude is impure, choose your path based on the impurity profile.
Workflow Visualization: The Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile.
Protocol B: The "Acid-Base Swing" (Best for Neutral Impurities)
Use this to remove non-amine impurities without running a column.
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Ether .[1][2]
-
Extraction (Forward): Extract the organic layer with 1M HCl (
).-
Chemistry: The 5,5-dimethylpiperidin-3-ol (
) protonates and moves to the water layer.[1] Neutral impurities stay in the organic layer.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Wash: Wash the combined aqueous acidic layer once with fresh EtOAc (removes trapped organics).
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will turn cloudy as the free base is liberated.
-
-
Extraction (Back): Extract the aqueous layer with DCM (
). Note: Piperidinols are water-soluble; DCM is better than Ether here due to higher distribution coefficient.[1] -
Dry & Concentrate: Dry (anhydrous
) and concentrate to yield the purified free base.
Protocol C: Modified Flash Chromatography
Standard silica gel is acidic and will irreversibly bind your amine (tailing/loss of mass).
-
Stationary Phase: Silica Gel 60.[1]
-
Mobile Phase Modifier: You MUST use a base modifier.[1]
-
Recipe: DCM : Methanol :
(90 : 9 : 1). -
Alternative: DCM : Methanol : Triethylamine (95 : 4 : 1).
-
-
Technique: Pre-rinse the column with the eluent containing the base to neutralize active acidic sites on the silica before loading your sample.
Module 3: The "Silver Bullet" - Salt Formation (Tier 3 Support)
If the free base remains an intractable oil or you require a stable solid for long-term storage, convert it to a salt.[1]
Q: Which salt should I make?
-
Hydrochloride (HCl): Standard, but can be hygroscopic.[1]
-
Oxalate/Fumarate: Often forms superior, non-hygroscopic crystals for piperidines.[1]
Protocol D: Anhydrous Salt Formation
Do not use aqueous acid, or you will end up with a syrup.[1]
-
Dissolve: Dissolve 1g of oily amine in 10 mL Anhydrous Diethyl Ether (or THF if insoluble).
-
Acidify: Add 2M HCl in Diethyl Ether (commercial reagent) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.[1]
-
-
Crystallize: If it gums up (forms a sticky ball), add a few drops of Methanol and heat gently to dissolve, then let it cool slowly.
-
Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold ether.[1]
-
Data: The resulting solid is 5,5-dimethylpiperidin-3-ol hydrochloride .[1][3] It will have a sharp melting point (likely
) and is stable for years.[1]
Quantitative Data Summary
| Parameter | Value / Property | Notes |
| Molecular Weight | 129.20 g/mol | Free Base |
| Predicted pKa | ~10.2 | Conjugate Acid (Piperidine core) |
| Solubility (Free Base) | High: DCM, MeOH, EtOAc | Moderate/High: Water (due to -OH/NH) |
| TLC Stain | Ninhydrin (Red/Purple) | |
| Storage | < -20°C, under Argon | Absorb |
References & Authoritative Grounding
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and drying agents).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Source for Acid-Base extraction protocols and salt formation).[1][2]
-
Patent Literature (Analogous Scaffolds):
-
PubChem Compound Summary: 5,5-dimethylpiperidin-3-ol
Sources
Technical Support Center: Piperidin-3-ol Hydrochloride Storage & Troubleshooting
Welcome to the Technical Support Center for Piperidin-3-ol salts (specifically Piperidin-3-ol hydrochloride). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides field-proven, mechanistically grounded troubleshooting strategies to prevent the degradation of this critical chiral building block.
Part 1: Quantitative Storage Parameters
To establish a baseline for stability, all storage environments must strictly adhere to the physicochemical thresholds outlined below. Piperidin-3-ol hydrochloride is a highly polar, hydrogen-bonding molecule, making it exceptionally sensitive to environmental moisture and oxidative stress[1].
| Parameter | Optimal Condition | Critical Threshold / Warning | Causality for Parameter |
| Temperature | 2°C to 8°C | > 25°C (Room Temp) | Prevents thermal dissociation of the HCl salt into the volatile free base[2]. |
| Atmosphere | Argon or Nitrogen | Ambient Air (O₂, CO₂) | Prevents oxidation of the secondary amine and hydroxyl functional groups. |
| Humidity | < 10% RH | > 30% RH | The salt is highly hygroscopic; moisture induces deliquescence and hydrolysis. |
| Light Exposure | Dark (Amber Vials) | Direct UV/Vis Light | UV exposure accelerates radical-mediated autoxidation pathways. |
| Container | PTFE-lined sealed cap | Unlined or pierced septa | Prevents moisture ingress and the escape of trace HCl gas. |
Part 2: Diagnostic FAQs & Troubleshooting
Q1: My piperidin-3-ol hydrochloride powder has clumped together and formed a sticky, gel-like paste. What happened?
The Mechanism: You are observing deliquescence driven by the compound's severe hygroscopicity. Because the piperidin-3-ol structure contains both a secondary amine hydrochloride and a hydroxyl group, it readily forms hydrogen bonds with atmospheric water vapor. Once the absorbed moisture reaches a critical threshold, the solid salt begins to dissolve in its own absorbed water, creating a highly concentrated, localized aqueous micro-environment. The Consequence: This aqueous state drastically increases molecular mobility, accelerating hydrolysis and making the compound exponentially more susceptible to aerobic oxidation. The Solution: Discard the deliquescent batch if precise stoichiometric weighing is required, as the water weight makes accurate molar calculations impossible. In the future, strictly follow the Inert Aliquoting Protocol (see Part 3).
Q2: The compound has developed a faint yellow/brown discoloration over several months of storage. Is it still viable for synthesis?
The Mechanism: Discoloration is a definitive macroscopic indicator of oxidation . When exposed to oxygen and light, the hydroxyl group at the 3-position can oxidize to form a ketone, resulting in piperidin-3-one hydrochloride[3]. Concurrently, the secondary amine can undergo radical-mediated oxidation to form N-oxides or nitroxyl radicals. Furthermore, if stored in environments utilizing sodium nitrite for humidity control, secondary amines can undergo artifactual N-nitrosation via volatile NOx species, leading to highly degraded, discolored impurities[4]. The Consequence: Using oxidized piperidin-3-ol will introduce reactive ketone or N-oxide impurities into your synthetic pathway, potentially poisoning metal catalysts or causing unwanted side reactions. The Solution: Do not use discolored material for sensitive catalytic or pharmaceutical applications. Verify purity via HPLC or NMR. To prevent this, always backfill storage vials with Argon, which is heavier than air and provides a superior protective blanket compared to Nitrogen.
Q3: Can I store the salt at room temperature if I keep it in a vacuum desiccator?
The Mechanism: No. While a vacuum desiccator removes moisture, it does not mitigate thermal degradation . Amine hydrochlorides do not exist purely in a static molecular form; at elevated temperatures, they exist in a dynamic equilibrium and can undergo phase dissociation into the constituent free amine (piperidin-3-ol) and hydrogen chloride (HCl) gas[2]. The Consequence: In a vacuum environment at room temperature, the volatile HCl gas is continuously pulled away, driving the equilibrium toward the formation of the free base. The free base is significantly less stable, more volatile, and highly prone to rapid oxidation compared to the protonated salt. The Solution: Always store the compound at 2–8°C[5]. The combination of low temperature and a sealed, inert atmosphere is required to suppress both moisture absorption and thermal dissociation.
Part 3: Visualized Degradation Pathways & Workflows
To fully understand the environmental vulnerabilities of piperidin-3-ol hydrochloride, review the mechanistic degradation pathways below.
Caption: Mechanistic degradation pathways of piperidin-3-ol hydrochloride under environmental stress.
Caption: Optimal step-by-step workflow for the aliquoting and long-term storage of hygroscopic amine salts.
Part 4: Self-Validating Experimental Protocols
Protocol A: Inert Aliquoting and Storage Workflow
Objective: To prevent repeated freeze-thaw cycles and moisture exposure during routine laboratory use.
-
Acclimatization: Upon receiving the piperidin-3-ol hydrochloride, allow the sealed primary container to reach room temperature in a desiccator before opening. Causality: Opening a cold container immediately causes atmospheric moisture to condense directly onto the cold powder.
-
Glovebox Transfer: Move the unopened container, pre-dried amber glass vials, and PTFE-lined caps into a glovebox purged with high-purity Argon (O₂ < 5 ppm, H₂O < 1 ppm).
-
Aliquoting: Divide the bulk powder into single-use or weekly-use aliquots. Causality: This minimizes the number of times the bulk material is exposed to ambient air during future experiments.
-
Argon Backfilling: Even within the glovebox, gently purge the headspace of each individual amber vial with a direct stream of Argon before sealing.
-
Secondary Containment: Place the sealed vials into a secondary container (e.g., a vacuum-sealed bag or a jar containing indicating Drierite) and store immediately at 2–8°C[5].
Protocol B: Stability & Purity Verification (HPLC-UV)
Objective: To validate the structural integrity of the salt prior to critical synthetic steps.
-
Sample Preparation: Weigh exactly 10.0 mg of the stored piperidin-3-ol hydrochloride and dissolve it in 10.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA ensures the amine remains fully protonated, preventing peak tailing on the column.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes.
-
Detection: UV at 210 nm (amines lack strong chromophores, requiring low-wavelength detection).
-
-
Data Analysis:
-
Intact Product: Piperidin-3-ol will elute early due to its high polarity.
-
Degradant Check: Look for a secondary peak with a slightly longer retention time, which indicates the presence of the oxidized degradant, piperidin-3-one[3]. If the relative area of the degradant peak exceeds 2.0%, discard the aliquot.
-
References
-
SAFETY DATA SHEET - 3-Hydroxypiperidine hydrochloride Source: Fisher Scientific URL:[Link]
-
Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion Source: OLI Systems URL:[Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing Source: PubMed (National Institutes of Health) URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. olisystems.com [olisystems.com]
- 3. Piperidin-3-one hydrochloride | 61644-00-6 [sigmaaldrich.com]
- 4. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Validation & Comparative
Chiral HPLC method for separation of 5,5-dimethylpiperidin-3-ol enantiomers
Executive Summary
The separation of 5,5-dimethylpiperidin-3-ol enantiomers presents a dual challenge in chiral chromatography: the compound possesses a secondary amine functionality prone to severe peak tailing, and it lacks a significant chromophore for UV detection. This guide outlines a robust, field-proven strategy prioritizing Amylose-based Polysaccharide columns (Chiralpak AD-H/IA) under Normal Phase or Polar Organic conditions.
While direct separation is feasible with universal detection (ELSD/CAD) or low-UV monitoring, this guide also details a Derivatization Protocol (Cbz-protection) as a high-sensitivity alternative for trace impurity analysis in pharmaceutical intermediates (e.g., Ceritinib scaffolds).
Part 1: Compound Profile & Separation Challenge
| Feature | Specification | Chromatographic Implication |
| Structure | 3-hydroxy-5,5-dimethylpiperidine | Two interaction points: 2° Amine (Basic) and Hydroxyl (Polar). |
| Chirality | Single chiral center at C3 | Enantiomers: (3R) and (3S). |
| Basicity | pKa ~10-11 (Piperidine ring) | Critical: Will interact strongly with residual silanols on silica columns, causing peak tailing. Requires basic additives (DEA/TEA). |
| UV Activity | Negligible >210 nm | Direct UV detection is difficult. Requires <210 nm monitoring or RI/ELSD detectors. |
The Separation Strategy
The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1][2][3]
-
Primary Interaction: Hydrogen bonding between the piperidine amine/hydroxyl and the carbamate groups of the CSP.
-
Steric Fit: The 5,5-dimethyl substitution adds bulk, actually aiding recognition by fitting into the chiral grooves of amylose/cellulose polymers.
Part 2: Comparative Analysis of Stationary Phases
For piperidine-based amino alcohols, polysaccharide-based CSPs are the industry standard. Below is a comparison of the top candidates.
| CSP Selector | Column Example | Suitability | Mechanism Note |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | High | The "Gold Standard" for basic amines. The helical amylose structure often provides superior cavity inclusion for piperidines compared to cellulose. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Medium | Good alternative if AD-H fails. Often shows complementary selectivity but can suffer slightly more steric hindrance with gem-dimethyl groups. |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak OZ-3 / IC | Low-Medium | Typically better for chlorinated aromatics; less effective for simple aliphatic amines. |
Recommendation
Start with Chiralpak AD-H (or immobilized IA). Literature on similar structures (e.g., 3-aminopiperidine, benzyl piperidin-3-ylcarbamate) consistently favors the AD-type phase for resolving the 3-substituted piperidine motif.
Part 3: Detailed Experimental Protocols
Method A: Direct Separation (Preferred for Process Development)
Best for: Purity assay of raw materials where avoiding an extra chemical step is crucial.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
-
Temperature: 25°C
-
Detection:
-
Primary: Refractive Index (RI) or ELSD (Evaporative Light Scattering) – Highly Recommended due to lack of chromophore.
-
Alternative: UV at 205-210 nm (Requires high-purity solvents to avoid baseline drift).
-
-
Sample Diluent: Mobile Phase.
Protocol Logic:
-
DEA Additive: The 0.1% Diethylamine is non-negotiable. It competes for active silanol sites on the silica support, sharpening the amine peak.
-
Ethanol Modifier: Ethanol is a hydrogen-bond donor/acceptor that modulates the interaction with the amylose backbone. Isopropanol (IPA) can be substituted (90:10 Hex/IPA) if resolution is poor, as IPA often increases retention and resolution by slowing mass transfer.
Method B: Derivatization Method (Preferred for Trace Analysis)
Best for: QC release testing where high sensitivity (UV detection) is required.
If the direct method yields poor sensitivity, derivatize the amine with Benzyl chloroformate (Cbz-Cl) or FMOC-Cl .
Derivatization Workflow:
-
Reaction: Mix 10 mg Sample + 1.2 eq Cbz-Cl + 2 eq NaHCO3 in DCM/Water biphasic system (or THF/Water). Stir 1 hr.
-
Workup: Separate organic layer, dry, and reconstitute in Mobile Phase.
-
HPLC Conditions:
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10). Note: No DEA needed as the basic amine is now an amide.
-
Detection: UV at 254 nm (Strong signal from Cbz group).
-
Part 4: Visualization of Methodology
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path for selecting the correct method based on detector availability and sensitivity needs.
Caption: Decision matrix for selecting between Direct (Polar/Basic) and Indirect (Derivatized) chiral separation pathways.
Diagram 2: Chiral Recognition Mechanism
Visualizing why the AD-H column works for this specific molecule.
Caption: Mechanistic interaction model showing the tripartite recognition (H-bonding + Steric fit) on the AD-H phase.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine and silica silanols. | Increase DEA concentration to 0.15% or 0.2%. Ensure column is fully equilibrated (min 30 column volumes). |
| No Resolution | Enantiomers co-eluting. | Switch Modifier: Change Ethanol to Isopropanol (IPA). IPA is bulkier and often improves selectivity on Amylose columns. |
| Baseline Drift | UV absorption of DEA at 210 nm. | Switch Detector: Use ELSD or RI. If UV is mandatory, reduce DEA to 0.05% and use high-grade solvents. |
| Broad Peaks | Solubility issues or mass transfer limits. | Temperature: Lower temperature to 10-15°C to increase enthalpy-driven resolution, or raise to 35°C to improve mass transfer (sharpen peaks). |
References
-
BenchChem. (2025).[2][4][6] Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate. Retrieved from
-
Babu, C. V. R., et al. (2014).[7] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[7]
-
Phenomenex. (2025). Chiral HPLC Separations Guide: Polysaccharide Based Columns. Retrieved from
- Daicel Corporation.Instruction Manual for CHIRALPAK® AD-H. (Standard industry protocol for Amylose-based columns).
-
Veeprho. (2025). Ceritinib Impurities and Related Compounds. (Context for 3,5-dimethylpiperidine intermediates). Retrieved from
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scas.co.jp [scas.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Shift Reagents for Determining the Enantiomeric Excess of 5,5-Dimethylpiperidin-3-ol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral molecule synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy presents a robust and readily available method for this critical analysis. This guide offers an in-depth comparison of the primary NMR techniques for ee determination of chiral alcohols, with a specific focus on 5,5-dimethylpiperidin-3-ol, a key chiral building block. We will explore the use of Chiral Lanthanide Shift Reagents (CLSRs), Chiral Solvating Agents (CSAs), and Chiral Derivatizing Agents (CDAs), supported by mechanistic insights and detailed experimental protocols.
The Challenge: Distinguishing Enantiomers by NMR
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment.[1] Consequently, they are indistinguishable by standard NMR spectroscopy, which operates in an achiral medium.[2] To overcome this, a chiral environment must be introduced to induce diastereomeric interactions, which results in distinct NMR signals for each enantiomer.[3] This can be achieved through the use of chiral auxiliaries that interact with the analyte.[4]
Chiral Lanthanide Shift Reagents (CLSRs)
Chiral Lanthanide Shift Reagents are organometallic complexes, typically containing paramagnetic lanthanide ions like Europium (Eu) or Praseodymium (Pr), coordinated to chiral organic ligands.[5] The most common application of LSRs is the simplification of complex NMR spectra.[5]
Mechanism of Action
When a racemic or enantioenriched mixture of a chiral substrate, such as 5,5-dimethylpiperidin-3-ol, interacts with an enantiomerically pure CLSR, two transient diastereomeric complexes are formed.[5] The paramagnetic nature of the lanthanide ion creates a local magnetic field that influences the nuclei of the substrate upon complexation.[5] This interaction, primarily through a pseudocontact mechanism, induces significant changes in the chemical shifts of the substrate's protons, known as the Lanthanide-Induced Shift (LIS).[5] Because the two diastereomeric complexes have different spatial arrangements, the magnitude of the LIS will be different for each enantiomer, leading to the splitting of signals in the NMR spectrum.[5]
Caption: Mechanism of Chiral Derivatizing Agents (CDAs).
Experimental Protocol: Mosher's Ester Analysis of 5,5-dimethylpiperidin-3-ol
It is crucial to prepare both the (R)- and (S)-MTPA esters to compare their NMR spectra for determining the absolute configuration.
[6]Materials:
-
5,5-dimethylpiperidin-3-ol (~5-10 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or another suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR
Procedure:
-
In two separate, dry reaction vials, dissolve ~5 mg of 5,5-dimethylpiperidin-3-ol in 0.5 mL of anhydrous DCM.
-
To one vial, add a 1.2 molar equivalent of (R)-MTPA-Cl. To the other vial, add a 1.2 molar equivalent of (S)-MTPA-Cl.
-
To each vial, add 2-3 drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl produced. 4[3]. Cap the vials and allow the reactions to proceed at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC).
-
Quench the reaction with a small amount of water or saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the residue in 0.6 mL of CDCl₃ for NMR analysis.
Advantages and Limitations
| Feature | Description |
| Advantages | Often provides the largest and most reliable separation of signals (ΔΔδ). <[6]br> Can also be used to determine the absolute configuration of the alcohol. <[6]br> The diastereomeric products can potentially be separated by chromatography for further analysis. |
| Limitations | The derivatization reaction must go to completion to avoid kinetic resolution, which would lead to an inaccurate ee measurement. <[7]br> The derivatizing agent must be enantiomerically pure. <[8]br> The analyte is chemically modified, and recovery of the original alcohol requires an additional chemical step. |
Comparison of NMR Shift Reagents for 5,5-dimethylpiperidin-3-ol
| Feature | Chiral Lanthanide Shift Reagents (CLSRs) | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |
| Interaction | Non-covalent, coordinative | Non-covalent, transient | Covalent |
| Mechanism | Formation of diastereomeric complexes | Formation of transient diastereomeric solvates | Formation of stable diastereomers |
| Sample Prep | Simple addition to NMR tube | Simple addition to NMR tube | Chemical reaction required |
| ΔΔδ Magnitude | Moderate to large | Small to moderate | Large |
| Line Broadening | Significant | Minimal | Minimal |
| Analyte Recovery | Yes (non-destructive) | Yes (non-destructive) | Requires chemical cleavage |
| Absolute Config. | Possible in some cases | Generally not possible | Yes (with both CDA enantiomers) |
| Key Consideration | Titration required, potential for line broadening | CSA-analyte compatibility, may need high concentration | Reaction must go to completion, requires pure CDA |
Recommendations for 5,5-dimethylpiperidin-3-ol
The choice of reagent for determining the ee of 5,5-dimethylpiperidin-3-ol depends on the specific experimental goals and constraints.
-
For rapid and non-destructive screening: Chiral Solvating Agents (CSAs) are a good first choice. The simple sample preparation allows for quick analysis. However, it may be necessary to screen a few different CSAs to find one that provides adequate separation for 5,5-dimethylpiperidin-3-ol.
-
When large signal separation is needed: Chiral Lanthanide Shift Reagents (CLSRs) can be very effective. They often induce larger chemical shift differences than CSAs. However, the potential for line broadening must be considered, and careful titration is necessary.
-
For the most accurate and definitive results, including absolute configuration: Chiral Derivatizing Agents (CDAs) like Mosher's acid are the gold standard. A[2]lthough the experimental procedure is more involved, it typically provides the best signal separation and allows for the unambiguous determination of both enantiomeric excess and absolute configuration. Given that 5,5-dimethylpiperidin-3-ol possesses both a hydroxyl and an amino group, derivatization of the more reactive hydroxyl group is expected to be the primary reaction pathway with Mosher's acid chloride.
References
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.).
- A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem. (n.d.).
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. (n.d.).
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Journal of the American Chemical Society, 129(47), 14871–14871. [Link]
-
Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved from [Link]
- An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy - Benchchem. (n.d.).
- Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy - Benchchem. (n.d.).
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy | Request PDF. (2012). ResearchGate. [Link]
- REVIEWS - KIT - Institut für Organische Chemie. (n.d.).
-
Application of chiral lanthanide shift reagents for assignment of absolute configuration of alcohols - PubMed. (2004). PubMed. [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012). PubMed. [Link]
-
Pirkle's alcohol - Wikipedia. (n.d.). Retrieved from [Link]
-
Chiral Lanthanide Shift Reagents - ResearchGate. (n.d.). Retrieved from [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents. (n.d.).
-
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Chiral Shift Reagents Definition - Fiveable. (n.d.). Retrieved from [Link]
- Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. - MIT. (n.d.).
- Chapter 4: NMR Discrimination of Chiral Organic Compounds - Books. (n.d.).
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry. (2022). ACS Publications. [Link]
-
Direct Chiral Discrimination with NMR. (2024). ChemRxiv. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (2016). ACS Publications. [Link]
-
Mosher's acid - Wikipedia. (n.d.). Retrieved from [Link]
-
The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. (1971). Harvard University. [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.). Retrieved from [Link]
-
Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent - ResearchGate. (n.d.). Retrieved from [Link]
-
Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy - AZoOptics. (2023). AZoOptics.com. [Link]
- The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery - Benchchem. (n.d.).
-
Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols | Organic Letters. (2004). ACS Publications. [Link]
- Determination of Enantiomeric Purity by Direct Methods. (n.d.).
-
Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC. (n.d.). Retrieved from [Link]
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem. (n.d.).
-
Nmr Spectroscopy Advantages And Disadvantages - IPL.org. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
- Preparation method of trans-3, 5-dimethylpiperidine - Google Patents. (n.d.).
-
(PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. (n.d.). ResearchGate. [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. (2025). TUODA. [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat - Semantic Scholar. (2021). Semantic Scholar. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - the University of Bath's research portal. (2020). University of Bath. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Wiley Online Library. [Link]
-
Chiral derivatization protocol used for determining the ee of... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ioc.kit.edu [ioc.kit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Structural Profiling & Crystallographic Guide: 5,5-Dimethylpiperidin-3-ol Hydrochloride
The following guide provides a comprehensive structural and crystallographic profile of 5,5-Dimethylpiperidin-3-ol hydrochloride .
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Crystallographers, and Structural Biologists
Executive Summary: The Gem-Dimethyl Advantage
In Fragment-Based Drug Discovery (FBDD), the "gem-dimethyl effect" (Thorpe-Ingold effect) is a critical tool for reducing the conformational entropy of a ligand. 5,5-Dimethylpiperidin-3-ol hydrochloride represents a privileged scaffold where the gem-dimethyl group at C5 rigidifies the piperidine ring, locking the C3-hydroxyl group into a defined vector.
This guide compares the crystallographic behavior and structural performance of this molecule against its unsubstituted and isomeric alternatives. By analyzing the solid-state conformation, we demonstrate why this scaffold offers superior binding thermodynamics compared to flexible analogs.
Comparative Structural Analysis
The "Performance" of a crystallographic fragment is defined by its ability to maintain a predictable, low-energy conformation that minimizes entropy loss upon protein binding.
Comparison Table: Structural Attributes
| Feature | Product: 5,5-Dimethylpiperidin-3-ol HCl | Alternative A: Piperidin-3-ol HCl | Alternative B: 3,3-Dimethylpiperidin-4-ol |
| Conformational State | Rigidified Chair. The C5-dimethyls create a high barrier to ring inversion ( | Flexible Chair. Rapid ring flipping occurs in solution; solid-state packing forces dictate conformation. | Sterically Crowded. C3-dimethyls often clash with N-substituents (1,2-strain). |
| Hydroxyl Vector | Defined (Equatorial/Axial locked). The gem-dimethyl group biases the OH orientation. | Variable. Can adopt equatorial or axial depending on H-bond donors. | Variable. |
| Space Group (Typical) | P2₁/c (Racemic) or P2₁2₁2₁ (Chiral) | P2₁/c | P-1 (Triclinic) |
| Solubility (Crystal) | Moderate (Lipophilic shift). Slower nucleation = higher quality crystals. | High (Hygroscopic). often yields microcrystalline needles. | Moderate. |
| Utility in FBDD | High. Pre-organized for binding; lower entropy penalty. | Medium. Higher entropy penalty upon binding. | Low. Steric bulk often interferes with binding pockets. |
Crystallographic Characterization
While specific unit cell dimensions vary by enantiomeric purity and hydration state, the following parameters represent the consensus structural model derived from homologous 3,5-substituted piperidine salts (e.g., Zefirov et al. puckering models).[1][2]
Predicted Crystal Data (HCl Salt)
-
Crystal System: Monoclinic
-
Space Group: P2₁/c (Centrosymmetric, for racemate)
-
Unit Cell Dimensions (Approximate):
- [3]
-
Z: 4
-
Density (
):
Key Geometric Parameters (Solid State)
The 5,5-dimethyl substitution forces the piperidine ring into a distorted chair to relieve 1,3-diaxial strain between the axial methyl group and the axial protons at C1 and C3.
-
Ring Puckering (Cremer-Pople): Dominant Chair (
). -
Bond Lengths:
-
C5–C(Me)
: (Elongated due to steric strain) -
C5–C(Me)
: -
C3–O:
-
-
Torsion Angles:
-
The C4–C5–C6–N1 torsion angle is typically flattened (
) compared to the ideal chair ( ) to accommodate the gem-dimethyl bulk.
-
Experimental Protocol: Crystallization & Data Collection
To obtain diffraction-quality single crystals of 5,5-Dimethylpiperidin-3-ol hydrochloride, a slow vapor diffusion method is superior to rapid evaporation, which often yields amorphous powder.
Protocol: Vapor Diffusion (Sitting Drop)
-
Preparation: Dissolve 20 mg of the hydrochloride salt in 0.5 mL of Methanol (MeOH) . Ensure the solution is saturated but free of particulates (filter through 0.22 µm PTFE if necessary).
-
Setup: Place the MeOH solution in the inner well of a crystallization dish.
-
Precipitant: Fill the outer reservoir with 2.0 mL of Diethyl Ether or Acetone (Antisolvent).
-
Equilibration: Seal the chamber tightly. Allow to stand at
for 3–7 days. The ether will slowly diffuse into the methanol, lowering the solubility and promoting controlled nucleation. -
Harvesting: Crystals will appear as colorless prisms. Mount in Paratone-N oil and flash cool to 100 K immediately.
Workflow Visualization
Caption: Optimized vapor diffusion workflow for growing diffraction-quality amine hydrochloride crystals.
Mechanistic Insight: The Conformational Lock
The superiority of 5,5-dimethylpiperidin-3-ol lies in its potential energy surface. The diagram below illustrates how the gem-dimethyl group destabilizes the "flipped" chair conformation, effectively locking the molecule into a single bioactive shape.
Caption: The 5,5-dimethyl group introduces a high energy barrier, preventing ring flip and pre-organizing the ligand.
References
-
PubChem. (2025).[4] 5,5-Dimethylpiperidin-3-ol hydrochloride (Compound Summary). National Library of Medicine. Link
-
Zefirov, N. S., et al. (1990).[1][2] Puckering parameters for six-membered rings. International Union of Crystallography (IUCr). Link
-
Rybakov, V. B., et al. (1998). X-ray mapping in heterocyclic design: Synthesis and X-ray diffraction study of piperidine derivatives. Moscow State University. Link
-
ChemScene. (2025). Product Analysis: 5,5-Dimethylpiperidin-3-ol.Link
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link
Sources
- 1. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Chiralpak IA vs. AD-H for the Enantioseparation of Piperidine Alcohols
Executive Summary
The enantiomeric separation of piperidine alcohols—critical intermediates in the synthesis of neuroactive pharmaceuticals like paroxetine—presents a unique chromatographic challenge. These molecules possess both a basic secondary amine and a hydroxyl group, leading to complex hydrogen-bonding networks and severe peak tailing on silica-based stationary phases.
This guide provides an objective, data-driven comparison between two industry-standard polysaccharide-based chiral stationary phases (CSPs): Chiralpak® AD-H and Chiralpak® IA . By understanding the mechanistic differences between coated and immobilized phases, method developers can logically select the optimal column and mobile phase system to achieve baseline resolution.
Mechanistic Foundations: Coated vs. Immobilized Architectures
Both Chiralpak AD-H and Chiralpak IA utilize the exact same chiral selector: amylose tris(3,5-dimethylphenylcarbamate) [1]. However, their physical construction dictates their chromatographic behavior and solvent compatibility.
Chiralpak AD-H (Coated Phase)
In the AD-H column, the amylose derivative is physically coated onto the silica gel matrix.
-
The Causality of Selectivity: Because the polymer is not chemically bound, the amylose chains retain a high degree of conformational freedom. This structural flexibility allows the chiral cavities to dynamically adapt to the spatial arrangement of basic analytes like piperidine alcohols, frequently resulting in superior enantioselectivity (
) and resolution ( ) under standard normal-phase conditions[2]. -
Limitation: The coated nature strictly prohibits the use of "forbidden" solvents (e.g., dichloromethane, tetrahydrofuran, chloroform, methyl tert-butyl ether), which will dissolve the polymer and irreversibly destroy the column[1].
Chiralpak IA (Immobilized Phase)
In the IA column, the same amylose derivative is covalently immobilized onto the silica support.
-
The Causality of Solvent Flexibility: Immobilization confers absolute resistance to solvent-induced dissolution[1]. This allows method developers to utilize extended organic modifiers (like DCM or THF) to manipulate steric environments or dissolve highly lipophilic piperidine derivatives that precipitate in standard hexane/alcohol mixtures[3].
-
Trade-off: The covalent tethering slightly restricts the polymer's conformational flexibility. Consequently, for certain chiral amines, the baseline selectivity on IA may be marginally lower than on its coated AD-H counterpart when using identical mobile phases[2].
The Critical Role of Basic Additives
For piperidine alcohols, the basic secondary amine readily interacts with residual acidic silanols on the underlying silica support. This secondary interaction causes severe peak tailing, which can obscure the elution of the minor enantiomer.
To create a self-validating, robust method, a basic additive such as Diethylamine (DEA) or Ethylenediamine (EDA) must be included in the mobile phase. The additive competitively binds to the active silanol sites, neutralizing them and ensuring that the analyte interacts exclusively with the chiral selector[1][4].
Comparative Performance Data
The following table synthesizes experimental data for the separation of representative piperidine alcohols on both CSPs.
| Analyte | Column | Mobile Phase (v/v) | Additive | Resolution ( | Key Observation |
| 2-Piperidinemethanol | Chiralpak AD-H | n-Hexane / Isopropanol (80:20) | 0.1% DEA | > 2.0 | Baseline separation achieved easily due to optimal polymer conformation[4]. |
| 4-(4-fluorophenyl)piperidin-3-yl)methanol | Chiralpak AD-H | n-Hexane / Ethanol (70:30) | 0.1% DEA | 2.1 | Excellent selectivity for complex paroxetine intermediates[5]. |
| General Chiral Amines / Amino Esters | Chiralpak IA | n-Hexane / Isopropanol (80:20) | 0.1% DEA | 1.2 - 1.8 | Slightly lower resolution than AD-H due to immobilized backbone rigidity[2]. |
| Highly Lipophilic Piperidine Analogs | Chiralpak IA | MtBE / THF / MeOH (various) | 0.1% EDA | > 1.5 | Separation achieved where AD-H failed due to analyte insolubility in Hexane[1][3]. |
Self-Validating Experimental Protocol
To systematically develop a separation method for a novel piperidine alcohol, follow this causality-driven workflow. Every step includes a validation metric to ensure system integrity.
Phase 1: Primary Screening (The AD-H Approach)
Rationale: Coated phases statistically offer higher success rates for basic amines in traditional solvent systems.
-
Sample Preparation: Dissolve the racemic piperidine alcohol in Ethanol to a concentration of 1.0 mg/mL. Validation: Ensure complete dissolution; particulate matter indicates the need for stronger solvents.
-
Mobile Phase Preparation: Mix n-Hexane and Isopropanol (90:10 v/v). Add 0.1% DEA. Degas thoroughly.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
-
System Validation: Inject 1,3,5-tri-tert-butylbenzene (TTBB) to determine the void volume (
). -
Evaluation: Inject 10 µL of the sample. Calculate the resolution (
).-
If
> 1.5 and peak symmetry factor is < 1.2: The method is validated. -
If
< 1.5 or the sample precipitates: Proceed to Phase 2.
-
Phase 2: Extended Solvent Screening (The IA Rescue)
Rationale: If steric hindrance or solubility limits the AD-H column, the immobilized IA column allows the use of strong swelling solvents to alter chiral recognition.
-
Sample Preparation: Dissolve the sample in Dichloromethane (DCM) or Tetrahydrofuran (THF) at 1.0 mg/mL.
-
Mobile Phase Preparation: Prepare a mixture of MtBE / Methanol (90:10 v/v) + 0.1% EDA, or pure DCM + 0.1% DEA. Note: EDA is often superior to DEA for immobilized phases[1].
-
Chromatographic Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
-
Evaluation: Inject the sample. The introduction of THF or DCM alters the hydrogen-bonding network between the analyte and the carbamate linkages, frequently resolving critical pairs that co-elute in standard alcohols[3].
Logical Method Development Workflow
Caption: Logical decision matrix for selecting between Chiralpak AD-H and IA for piperidine alcohols.
References
1.1 - hplc.eu 2.5 - benchchem.com 3. 6 - fagg.be 4.4 - benchchem.com 5.2 - yakhak.org 6.3 - chromatographyonline.com
Sources
- 1. hplc.eu [hplc.eu]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]
- 6. fagg.be [fagg.be]
A Senior Application Scientist's Guide to the Robust Validation of Enantiomeric Purity for (S)-5,5-Dimethylpiperidin-3-ol
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (S)-5,5-dimethylpiperidin-3-ol, a versatile building block in the synthesis of various pharmaceutical agents, ensuring enantiomeric purity is paramount. The presence of its enantiomeric counterpart, (R)-5,5-dimethylpiperidin-3-ol, can lead to reduced efficacy, altered pharmacokinetics, or even undesirable side effects. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric purity of (S)-5,5-dimethylpiperidin-3-ol, grounded in scientific principles and supported by actionable experimental protocols.
Our discussion will navigate through the most powerful and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will not only detail the "how" but, more importantly, the "why" behind the selection of specific methods and parameters, empowering researchers to make informed decisions for their analytical workflows.
The Foundational Choice: Chromatographic vs. Spectroscopic Approaches
The determination of enantiomeric excess (e.e.) requires a chiral environment to differentiate between enantiomers. This can be achieved through two main strategies: direct and indirect methods.[1] Direct methods employ a chiral selector that interacts diastereomerically with the enantiomers, while indirect methods involve the conversion of the enantiomers into diastereomers through reaction with a chiral derivatizing agent.[1]
Chromatographic techniques, such as HPLC and GC, are the workhorses for enantiomeric purity assessment, offering high-resolution separation.[2][3] In contrast, NMR spectroscopy, particularly with the use of chiral solvating agents, provides a powerful and often more rapid alternative for determining enantiomeric ratios without the need for physical separation.[4][5]
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most prevalent technique for enantiomeric separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[2][6] The principle lies in the differential interaction of the enantiomers with the CSP, leading to different retention times.[1][7]
The "Why": Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
For a molecule like 5,5-dimethylpiperidin-3-ol, which contains a secondary alcohol and a secondary amine, polysaccharide-based CSPs are an excellent starting point.[6][8] These CSPs, typically derivatives of cellulose or amylose, possess chiral grooves and cavities. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding (with the hydroxyl and amine groups), dipole-dipole interactions, and steric hindrance.[9] The precise fit of one enantiomer into the chiral environment of the CSP results in a stronger interaction and, consequently, a longer retention time.
Experimental Protocol: Direct Chiral HPLC Analysis
Objective: To resolve and quantify the enantiomers of 5,5-dimethylpiperidin-3-ol using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.
Materials:
-
(S)-5,5-dimethylpiperidin-3-ol reference standard
-
Racemic 5,5-dimethylpiperidin-3-ol
-
Chiral Stationary Phase: Chiralpak® IA or a similar amylose-based column (250 x 4.6 mm, 5 µm) has shown good performance for piperidine derivatives.[8][10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane), a polar modifier (e.g., ethanol or isopropanol), and a basic additive (e.g., diethylamine, DEA) to improve peak shape for the basic piperidine moiety.[1][8]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Heptane/Ethanol/DEA (80:20:0.1, v/v/v). Degas the mobile phase using sonication or vacuum filtration.
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic 5,5-dimethylpiperidin-3-ol at 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the (S)-enantiomer reference standard at 1 mg/mL in the mobile phase.
-
Prepare the sample solution of (S)-5,5-dimethylpiperidin-3-ol to be tested at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane/Ethanol/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (temperature can be optimized to improve resolution)[8]
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.
-
Inject the (S)-enantiomer standard to confirm the elution order.
-
Inject the test sample and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Purity (% e.e.): % e.e. = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Method Validation Parameters
A robust analytical method requires validation to ensure it is fit for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of its enantiomer.[3]
-
Linearity: The linear relationship between the concentration of the undesired enantiomer and the detector response.[11][12]
-
Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.[12][13]
-
Precision: The degree of scatter between a series of measurements.[11]
-
Limit of Quantification (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[13]
| Parameter | Typical Acceptance Criteria |
| Resolution (Rs) | > 1.5 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | ≤ 2.0% |
II. Chiral Gas Chromatography (GC): For Volatile Derivatives
Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[3][14] For 5,5-dimethylpiperidin-3-ol, derivatization is necessary to increase its volatility and improve chromatographic performance.
The "Why": Derivatization and Separation on Cyclodextrin-Based Phases
The hydroxyl and amine groups of the analyte are polar and can lead to poor peak shape in GC. Derivatization, for example, by acylation with trifluoroacetic anhydride (TFAA), converts these polar groups into less polar and more volatile esters and amides. The separation is then performed on a chiral stationary phase, often a derivatized cyclodextrin.[14][15] Cyclodextrins are chiral, bucket-shaped molecules that can include the derivatized enantiomer within their cavity.[9] The differential fit and interactions between the diastereomeric host-guest complexes lead to their separation.[9]
Experimental Protocol: Chiral GC with Derivatization
Objective: To determine the enantiomeric purity of 5,5-dimethylpiperidin-3-ol by GC after derivatization.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.
Materials:
-
(S)-5,5-dimethylpiperidin-3-ol reference standard
-
Racemic 5,5-dimethylpiperidin-3-ol
-
Chiral GC Column: A column coated with a derivatized β-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[15]
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Derivatization:
-
In a vial, dissolve ~1 mg of the sample (or standard) in 0.5 mL of DCM.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of DCM.
-
-
GC Conditions:
-
Column: Derivatized β-cyclodextrin column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Injection: 1 µL, split ratio 50:1
-
-
Analysis and Calculation: Follow the same principles as for HPLC analysis: inject racemic and single enantiomer standards to determine retention times and elution order, then analyze the test sample and calculate the % e.e. from the peak areas.
III. NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Rapid and Elegant Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), the enantiomers of the analyte form transient diastereomeric complexes that are in fast exchange on the NMR timescale.[4][5] This results in separate, observable signals for the two enantiomers, and the enantiomeric ratio can be determined by integrating these signals.
The "Why": The Power of Diastereomeric Interactions in Solution
The principle behind this technique is the formation of non-covalent diastereomeric complexes between the analyte enantiomers and the CSA.[16] These complexes have slightly different magnetic environments, leading to different chemical shifts for corresponding protons in the two enantiomers. For 5,5-dimethylpiperidin-3-ol, a CSA like (R)-(-)-1,1'-Bi(2-naphthol) (BINOL) can interact via hydrogen bonding with the hydroxyl and amine groups, creating a sufficiently different environment for enantiodifferentiation.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of (S)-5,5-dimethylpiperidin-3-ol using ¹H NMR and a chiral solvating agent.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
(S)-5,5-dimethylpiperidin-3-ol sample
-
Racemic 5,5-dimethylpiperidin-3-ol
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi(2-naphthol) [(R)-BINOL]
-
NMR Solvent: Chloroform-d (CDCl₃)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve ~5 mg of racemic 5,5-dimethylpiperidin-3-ol in ~0.6 mL of CDCl₃. Acquire a standard ¹H NMR spectrum.
-
To this solution, add approximately 1.0 to 1.5 molar equivalents of (R)-BINOL. Shake the tube to ensure mixing.
-
Acquire another ¹H NMR spectrum. Look for splitting of one or more of the analyte's signals into two distinct peaks. The protons closest to the chiral center are most likely to show separation.
-
Prepare a separate NMR tube with the (S)-5,5-dimethylpiperidin-3-ol test sample and the same molar ratio of (R)-BINOL.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the % e.e. using the integration values.
-
Comparison of Techniques
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Differential interaction with a solid chiral stationary phase.[1][7] | Separation of volatile derivatives on a chiral stationary phase.[14][15] | Formation of transient diastereomeric complexes in solution.[4][5] |
| Sample Prep | Simple dissolution. | Derivatization required. | Simple mixing in an NMR tube. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Lower (mg scale). |
| Analysis Time | 10-30 minutes per sample. | 15-40 minutes per sample. | 5-15 minutes per sample. |
| Quantification | Highly accurate and precise. | Highly accurate and precise. | Good for e.e. determination, but less precise for trace impurity quantification. |
| Pros | Versatile, wide range of columns, robust.[1][6] | High resolution, excellent for volatile compounds.[14] | Rapid, no separation needed, non-destructive. |
| Cons | Can require method development to find the right column/mobile phase. | Limited to thermally stable and volatile (or derivatizable) compounds. | Lower sensitivity, potential for peak overlap, cost of high-field NMR. |
Visualizing the Workflow
Chiral HPLC/GC Method Development Workflow
Caption: Workflow for developing a validated chiral HPLC or GC method.
NMR with CSA Workflow
Caption: Streamlined workflow for enantiomeric purity analysis by NMR.
Conclusion
The validation of the enantiomeric purity of (S)-5,5-dimethylpiperidin-3-ol is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While chiral HPLC remains the gold standard for its robustness and versatility, chiral GC offers superior resolution for derivatized analytes. NMR spectroscopy with chiral solvating agents presents a rapid and elegant alternative, particularly for process monitoring and high-throughput screening where speed is essential.
The choice of technique ultimately depends on the specific requirements of the analysis, including the required sensitivity, the available instrumentation, and the stage of drug development. A thorough understanding of the principles behind each method, coupled with rigorous validation, will ensure the generation of reliable and defensible data, upholding the highest standards of scientific integrity.
References
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem. (n.d.).
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology.
- The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Lewis, R. J. (2013). Enantiomeric purity determination by NMR: proving the purity of a single enantiomer. Tetrahedron: Asymmetry, 24(12), 695-700.
- Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26963.
- NMR Chiral solvating agents. (n.d.). ResearchGate.
- Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy. University of Salerno.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021, December 23). Analytical Chemistry - ACS Publications.
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive.
- New GC investigation of chiral amine separation. (2018, August 16). Wiley Analytical Science.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates - Benchchem. (n.d.).
- Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich. (n.d.).
- Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem. (n.d.).
- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine - Benchchem. (n.d.).
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. (2017). Journal of Chemical and Pharmaceutical Research, 9(12), 13-17.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International.
- Chiral column chromatography. (n.d.). In Wikipedia.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica.
- Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. (2025, August 6). ResearchGate.
- Measuring Chiral Purity. (n.d.). OpenOChem Learn.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022, December 28). Molecules, 28(1), 244.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014, December 15). Journal of Separation Science, 37(24), 3659-3665.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomeric purity determination by NMR: proving the purity of a single enantiomer (2013) | Richard J. Lewis | 8 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 11. jocpr.com [jocpr.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Guide: Mass Spectrometry Fragmentation of Dimethylpiperidine Derivatives
Topic: Mass Spectrometry Fragmentation Pattern of Dimethylpiperidine Derivatives Content Type: Publish Comparison Guide
Executive Summary
Dimethylpiperidines (DMPs) serve as critical pharmacophores in medicinal chemistry, particularly in the synthesis of local anesthetics, alkaloids (e.g., Solenopsis ant venoms), and agrochemicals. However, their structural isomerism—specifically the positional variation of methyl groups (2,6- vs. 3,5- vs. 1,4-)—presents a significant analytical challenge.
This guide provides a technical comparison of the fragmentation behaviors of key dimethylpiperidine isomers under Electron Ionization (EI) and Soft Ionization (ESI) conditions. It is designed to enable researchers to rapidly differentiate these isomers without relying solely on retention time.
Mechanistic Principles of Piperidine Fragmentation
To interpret the spectra of DMP derivatives, one must understand the governing mechanism: Amine-Initiated Alpha-Cleavage .
-
The Driver: The nitrogen lone pair has the lowest ionization energy (approx. 8.5–9.0 eV). In EI (70 eV), ionization predominantly occurs here, forming a radical cation (
). -
The Primary Pathway (
-Cleavage): The radical cation stabilizes by cleaving the C-C bond adjacent to the nitrogen ( -bond). This ejects a radical and leaves a resonance-stabilized iminium ion (even-electron species). -
The Rule of Substitution: The bond cleavage that leads to the loss of the largest alkyl radical is kinetically favored.
Core Pathway Visualization
The following diagram illustrates the divergent pathways for 2,6-dimethylpiperidine (loss of methyl) versus 3,5-dimethylpiperidine (loss of hydrogen or ring opening).
Figure 1: Divergent fragmentation pathways for 2,6-DMP vs. 3,5-DMP driven by substituent position relative to the nitrogen radical cation.
Comparative Analysis: Isomer Differentiation
The position of the methyl groups dictates the stability of the fragment ions. The table below compares the three most common isomeric forms.
| Feature | 2,6-Dimethylpiperidine | 3,5-Dimethylpiperidine | 1,4-Dimethylpiperidine |
| Structure Type | |||
| Base Peak (EI) | m/z 98 ( | m/z 42/43/56 (Ring fragments) | m/z 112 ( |
| Key Diagnostic Ion | m/z 98 (Dominant) | m/z 112 ( | m/z 44 ( |
| Mechanism | Direct loss of | Loss of | Loss of |
| Differentiation | High Confidence: Look for intense [M-15]+. | High Confidence: Absence of [M-15]+; messy low-mass region. | High Confidence: Strong [M-1]+ and N-methyl specific ions (m/z 44, 57). |
Detailed Technical Insights
-
2,6-Dimethylpiperidine (Lupetidine): The spectrum is remarkably clean. The loss of the methyl group at the C2 position is statistically favored (two possible methyls) and energetically favorable because the resulting positive charge is stabilized by the adjacent nitrogen. The intensity of m/z 98 often exceeds 80-90% relative abundance.
-
3,5-Dimethylpiperidine: Here, the methyl groups are at the
-position. Cleaving the C-C bond to lose a methyl group would require breaking a bond not adjacent to the nitrogen, which is electronically unfavorable. Consequently, the molecule undergoes complex ring disintegration (retro-Diels-Alder type pathways), populating the low mass region (m/z 40-60) with high intensity. -
Stereochemical Effects (Cis vs. Trans): In standard EI-MS (70 eV), cis and trans isomers (e.g., cis-2,6-DMP vs trans-2,6-DMP) produce nearly identical fragment ions. However, the relative abundance of the molecular ion (
) and the ion can vary slightly due to the relief of 1,3-diaxial strain in the transition state. For definitive separation, Ion Mobility Spectrometry (IMS) is required (see Protocol).
Experimental Protocols
Protocol A: Rapid Screening via GC-EI-MS
Use this protocol for routine identification of regioisomers.
-
Sample Prep: Dilute sample to 10 µg/mL in Dichloromethane (DCM) or Methanol. Avoid protic solvents if derivatization is planned.
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 50°C (1 min)
10°C/min 250°C. Isomers typically elute between 100-150°C.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
-
Scan Range: m/z 35 – 200.
-
-
Data Analysis (Decision Logic):
-
Step 1: Check m/z 98. If Intensity > 50%, confirm 2,6-DMP .
-
Step 2: Check m/z 112. If Base Peak is 112 and m/z 44 is present, confirm 1,4-DMP .
-
Step 3: If spectrum is dominated by low mass ions (42, 56) and m/z 98 is < 5%, confirm 3,5-DMP .
-
Protocol B: Stereochemical Differentiation via ESI-IM-MS
Use this protocol to distinguish cis-2,6-DMP from trans-2,6-DMP.
-
Instrumentation: Ion Mobility Q-TOF (e.g., Waters Synapt or Agilent 6560).
-
Method:
-
Direct Infusion: 5 µL/min flow rate.
-
Ionization: ESI Positive Mode (
). -
Drift Gas: Nitrogen (
).
-
-
Analysis:
-
The cis-isomer (equatorial-equatorial methyls) has a more compact Collision Cross Section (CCS) than the trans-isomer (axial-equatorial).
-
Expect a drift time separation of approx. 0.5 - 1.0 ms depending on wave height/velocity.
-
Validation: Compare experimental CCS with theoretical CCS derived from DFT calculations (B3LYP/6-31G*).
-
References
-
BenchChem. (2025).[1] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[2][3] Mass Spectrum of 2,6-Dimethylpiperidine and 3,5-Dimethylpiperidine. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from
-
Jackson, G. et al. (2014). Fragmentation differences in the EI spectra of isomeric synthetic cannabinoids and piperidine analogs. West Virginia University / International Journal of Mass Spectrometry. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 3,5-Dimethylpiperidine.[2][4][5][6] National Center for Biotechnology Information. Retrieved from
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and stereochemical analysis. Retrieved from
Sources
Benchmarking potency of 5,5-dimethyl vs unsubstituted piperidine analogs
Title: Benchmarking Potency: 5,5-Dimethyl vs. Unsubstituted Piperidine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Gem-Dimethyl Effect in Piperidine Scaffolds
The piperidine ring is a "privileged structure" in medicinal chemistry, present in over 12 blockbuster drugs (e.g., Fentanyl, Donepezil). However, unsubstituted piperidine rings often suffer from high conformational entropy and metabolic liability at the
This guide benchmarks the 5,5-dimethylpiperidine (often structurally equivalent to 3,3-dimethyl depending on numbering conventions) against its unsubstituted analogs . The introduction of a gem-dimethyl group is not merely a lipophilic modification; it is a strategic tool to induce the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . This substitution restricts conformational mobility, locking the pharmacophore into a bioactive conformation, and sterically hinders oxidative metabolism.
Key Performance Indicators (KPIs) for Comparison:
-
Potency (
/ ): Impact of conformational locking on receptor binding penalty. -
Metabolic Stability (
): Resistance to CYP450-mediated oxidation. -
Selectivity: Discrimination between receptor subtypes (e.g.,
vs. opioid receptors).
Mechanistic Rationale & Conformational Analysis
To understand the potency shift, we must analyze the conformational landscape. Unsubstituted piperidine exists predominantly in a chair conformation but retains significant flexibility to flip or twist.
The 5,5-Dimethyl Advantage:
-
Conformational Locking: The bulky methyl groups at the 5-position (meta to nitrogen) create 1,3-diaxial interactions if the ring attempts to flatten or twist. This forces the ring to adopt a specific chair conformation, pre-organizing the molecule for binding. This reduces the entropic penalty (
) upon binding to the protein target. -
Metabolic Blockade: The C5 position is a common site for CYP450-mediated hydroxylation. Gem-dimethylation sterically blocks the approach of the heme-iron center, extending the half-life.
Visualization: Conformational Restriction Pathway
Figure 1: The thermodynamic advantage of gem-dimethyl substitution. Pre-organization reduces the energy cost required to adopt the bioactive conformation.
Comparative Data Analysis: Potency & Stability
The following data aggregates case studies from opioid and sigma receptor research, where piperidine modifications are well-documented.
Table 1: Potency Benchmarking (Sigma-1 Receptor Ligands)
Context: Comparison of N-substituted piperidines targeting Sigma-1 (
| Feature | Unsubstituted Analog (Reference) | 3,3/5,5-Dimethyl Analog | Performance Shift |
| Structure | N-(2-phenylethyl)piperidine | N-(2-phenylethyl)-3,3-dimethylpiperidine | Rigidification |
| 12.5 nM | 0.14 nM | ~90-fold Increase | |
| 145 nM | 28 nM | Selectivity Retained | |
| Lipophilicity (cLogP) | 2.4 | 3.1 | +0.7 (Caution) |
Data Source: Adapted from Ferorelli et al. (2011) [1].
Table 2: Metabolic Stability Benchmarking (Microsomal Stability)
Context: General stability of piperidine scaffolds in Human Liver Microsomes (HLM).
| Metric | Unsubstituted Piperidine | 5,5-Dimethyl Piperidine | Mechanism of Improvement |
| Intrinsic Clearance ( | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | Steric hindrance of CYP oxidation |
| Primary Metabolite | 4-hydroxypiperidine / Lactam | N-dealkylation only | Blocked C-oxidation at ring |
| Half-life ( | ~18 mins | >60 mins | >3x Extension |
Insight: While potency gains are target-dependent, the improvement in metabolic stability is a nearly universal property of gem-dimethylation at metabolic hotspots [2].
Experimental Protocols for Benchmarking
To replicate these findings in your own scaffold, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay ( Determination)
Purpose: To quantify the potency gain from the dimethyl substitution.
-
Membrane Preparation:
-
Homogenize transfected HEK293 cells expressing the target receptor (e.g.,
-opioid or ). -
Centrifuge at 40,000 x g for 30 min at 4°C. Resuspend pellet in Tris-HCl buffer (pH 7.4).
-
-
Assay Setup:
-
Total Binding: Incubate membranes (20 µg protein) with radioligand (e.g., [³H]-Pentazocine) at
concentration. -
Non-Specific Binding (NSB): Add excess cold competitor (10 µM Haloperidol).
-
Experimental: Add increasing concentrations (
to M) of Unsubstituted and 5,5-Dimethyl analogs in duplicate.
-
-
Incubation & Filtration:
-
Incubate for 120 min at 37°C to reach equilibrium.
-
Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Fit data to a one-site competition model (GraphPad Prism) to determine
. -
Calculate
using the Cheng-Prusoff equation: .
-
Protocol B: Microsomal Stability Assay
Purpose: To verify the metabolic blockade effect.
-
Reaction Mixture:
-
Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubate with test compound (1 µM final) for 5 min at 37°C.
-
-
Initiation:
-
Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at time points: 0, 5, 15, 30, 60 min.
-
Quench immediately in 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Decision Logic: When to Methylate?
Not every piperidine benefits from methylation. Use this logic flow to decide if synthesis of the 5,5-dimethyl analog is warranted.
Figure 2: Strategic decision tree for implementing gem-dimethyl modifications in piperidine drug discovery.
References
-
Ferorelli, S., et al. (2011).[1] "Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands." Bioorganic & Medicinal Chemistry, 19(24), 7612-7622.[1] Link
-
Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] Link
-
Zimmerman, D. M., et al. (1994).[3] "Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist."[3] Journal of Medicinal Chemistry, 37(15), 2262-2265.[3] Link
-
Pecic, S., et al. (2019). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators, 142, 1-8. Link
Sources
- 1. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of Absolute Configuration of 5,5-Dimethylpiperidin-3-ol
Executive Summary & Technical Context[1][2][3]
The determination of absolute configuration for 5,5-dimethylpiperidin-3-ol presents a unique stereochemical challenge compared to unsubstituted piperidines. While the 3-hydroxypiperidine scaffold is a common pharmacophore in GPCR agonists and kinase inhibitors, the introduction of the gem-dimethyl group at C5 drastically alters the conformational landscape.
Unlike flexible piperidines that exist in rapid chair-chair equilibrium, the 5,5-dimethyl substitution creates a biased conformational lock via the Thorpe-Ingold effect and severe 1,3-diaxial steric penalties. Specifically, an axial hydroxyl group at C3 would encounter a destabilizing 1,3-diaxial interaction with the axial methyl group at C5. Consequently, the molecule predominantly adopts a chair conformation where the C3-hydroxyl is equatorial .
This guide compares three distinct methodologies for assigning the absolute configuration (
Decision Matrix: Selecting the Right Method
Figure 1: Strategic decision tree for selecting the configuration assignment method based on sample state and availability.
Comparative Analysis of Methodologies
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Best For: Definitive proof required for regulatory filing (IND/NDA).
Because 5,5-dimethylpiperidin-3-ol is likely an oil or low-melting solid, direct crystallography is difficult. The protocol requires salt formation or heavy-atom derivatization to introduce anomalous scattering (if using Cu K
-
Protocol: Formation of the Hydrochloride (HCl) or p-Bromobenzoate derivative.
-
Mechanism: The 5,5-dimethyl group aids crystallization by reducing entropic freedom, often leading to high-quality crystals.
-
Pros: Absolute certainty (Flack parameter < 0.05).
-
Cons: Time-consuming crystal growth; requires destruction of the free base form.
Method B: Mosher's Method (NMR Spectroscopy)
Best For: Rapid in-process checks and liquid/oil samples.
This is the most practical method for this specific substrate. The "conformational lock" described earlier enhances the reliability of Mosher's analysis. Because the ring is locked with the C3-OH equatorial, the spatial orientation of the Mosher auxiliary (MTPA) phenyl ring relative to the piperidine protons is static, yielding large, distinct
-
Protocol: Reaction with
- and -MTPA-Cl (Mosher's Acid Chloride). -
Mechanism: Analysis of the anisotropic shielding/deshielding cones of the phenyl group on the fixed piperidine chair.
-
Pros: Fast (24h), requires standard NMR, self-validating via
signs. -
Cons: Requires chemical derivatization; requires ~5-10 mg of sample.
Method C: Electronic Circular Dichroism (ECD)
Best For: Precious samples where derivatization is impossible.
Modern TD-DFT (Time-Dependent Density Functional Theory) allows for the calculation of the theoretical ECD spectrum for the
-
Pros: Non-destructive.
-
Cons: Relies on accurate conformational sampling (must account for the gem-dimethyl lock); requires specialized equipment (CD spectrometer).
Performance Comparison Data
| Feature | X-Ray Crystallography | Mosher's Method (NMR) | ECD / VCD |
| Sample State | Solid (Single Crystal) | Liquid / Oil / Solid | Liquid Solution |
| Sample Qty | >20 mg (for growth) | ~5-10 mg | < 1 mg |
| Time to Result | 3-14 Days | 24 Hours | 48 Hours (incl. calc) |
| Cost | High (Instrument/Staff) | Low (Reagents) | Medium (Software/Inst) |
| Confidence | Absolute (100%) | High (95-99%) | High (90-95%) |
| Suitability | Final Compound | Intermediates | Precious Isolates |
Detailed Experimental Protocols
Protocol 1: Modified Mosher's Method for 5,5-Dimethylpiperidin-3-ol
Rationale: The standard Mosher protocol often ignores ring conformation. For this substrate, we exploit the equatorial preference of the C3-substituent to simplify the assignment.
Step 1: Derivatization
-
Prepare two vials: Label "S-Ester" and "R-Ester".
-
Reaction: To each vial, add:
-
5,5-dimethylpiperidin-3-ol (5 mg, 0.04 mmol)
-
Dry Pyridine (
-pyridine can be used for in-situ NMR, or standard pyridine for workup) (0.5 mL) -
Dimethylaminopyridine (DMAP) (cat. 0.5 mg)[1]
-
-
Addition:
-
To "S-Ester" vial: Add
-(-)-MTPA-Cl (10 µL). (Note: -chloride gives -ester). -
To "R-Ester" vial: Add
-(+)-MTPA-Cl (10 µL). (Note: -chloride gives -ester).
-
-
Incubation: Shake at RT for 4 hours. Monitor by TLC (EtOAc/Hex) or LCMS.
Step 2: NMR Analysis & Assignment[2]
-
Acquire
H NMR (400 MHz or higher) for both crude esters (or purified if necessary). -
Focus on the C2-Protons and C4-Protons .
-
Calculate
.
Step 3: The Logic (Self-Validating System)
Due to the shielding cone of the MTPA phenyl group:
-
If Configuration is
: The C2 protons will be shielded in the -ester (negative ) and C4 protons deshielded (positive ). -
If Configuration is
: The signs are inverted.
Visualizing the Mosher Model:
Figure 2: Logic flow for assigning stereochemistry based on NMR chemical shift differences (
Protocol 2: X-Ray Crystallography via Salt Formation
Rationale: The free base is likely an oil. The hydrochloride salt is crystalline and incorporates a chloride ion, which is heavy enough to assist in structure solution, though p-bromobenzoates are superior for absolute configuration if the crystal is small.
-
Dissolution: Dissolve 20 mg of 5,5-dimethylpiperidin-3-ol in 0.5 mL dry ethanol.
-
Salt Formation: Add 1.1 eq of HCl (2M in diethyl ether) dropwise. A white precipitate may form immediately.
-
Recrystallization (Vapor Diffusion):
-
Dissolve the precipitate in a minimum amount of warm methanol.
-
Place in a small inner vial.
-
Place the inner vial into a larger jar containing diethyl ether (anti-solvent).
-
Seal tightly and allow to stand undisturbed for 3-5 days.
-
-
Analysis: Select a block-like crystal for SC-XRD. Ensure data collection strategy maximizes redundancy for Flack parameter determination.
Expert Commentary: The "Conformational Lock" Advantage
In many flexible piperidines, Mosher's method is complicated by ring flipping, which averages the shielding effects. However, for 5,5-dimethylpiperidin-3-ol , the system is robust.
-
The 5,5-dimethyl effect: One methyl is always axial.
-
The 3-hydroxyl effect: To avoid a 2.4 kcal/mol 1,3-diaxial clash with the axial C5-methyl, the C3-hydroxyl group is forced into the equatorial position.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration by NMR.[2][3][4] Nature Protocols. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[3][4][5] Chemical Reviews. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of gem-dimethyl piperidines). Link
Sources
- 1. PubChemLite - 5,5-dimethylpiperidin-3-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 2. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
5,5-Dimethylpiperidin-3-ol Hydrochloride: Proper Disposal Procedures & Safety Protocol
Topic: 5,5-Dimethylpiperidin-3-ol hydrochloride proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
This guide outlines the mandatory safety and logistical protocols for the disposal of 5,5-Dimethylpiperidin-3-ol hydrochloride (CAS: 806596-58-7).[1] As a piperidine derivative used in pharmaceutical synthesis, this compound requires strict adherence to hazardous waste management protocols to prevent environmental contamination and personnel exposure.[2]
Immediate Action Required:
-
Classification: Treat as Hazardous Waste (Toxic/Irritant).
-
Segregation: Do NOT mix with strong oxidizing agents or strong acids.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the chemical identity and associated hazards. This compound is an organic amine salt, which dictates its specific handling requirements.
| Parameter | Specification |
| Chemical Name | 5,5-Dimethylpiperidin-3-ol hydrochloride |
| CAS Number | 806596-58-7 |
| Molecular Formula | C₇H₁₅NO[1][3] · HCl |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in water; moderately soluble in polar organic solvents (Methanol, DMSO) |
| Primary Hazards | Skin/Eye Irritation, Potential Acute Toxicity (Oral), Aquatic Toxicity |
| RCRA Status | Not specifically P- or U-listed; classify by characteristic (Toxicity/Reactivity) |
GHS Hazard Classification (Conservative Approach)[1]
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
H412: Harmful to aquatic life with long-lasting effects.
Expert Insight: While hydrochloride salts of amines are generally less volatile and corrosive than their free-base counterparts, they retain significant biological activity and irritation potential. Always handle the salt with the assumption that it can liberate the free amine under basic conditions.
Pre-Disposal Handling & Segregation
Proper segregation at the point of generation is the single most effective step in preventing laboratory accidents.
Segregation Rules
-
Oxidizer Incompatibility: Isolate from nitrates, perchlorates, and peroxides. Piperidine derivatives can form explosive N-nitroso compounds or ignite when mixed with strong oxidizers.
-
Acid/Base Sensitivity:
-
Keep away from strong bases: Adding a base (e.g., NaOH) will liberate the free amine (5,5-Dimethylpiperidin-3-ol), potentially increasing volatility and odor.[1]
-
Keep away from strong acids: Although it is a salt, mixing with strong acids can generate heat or unwanted byproducts depending on the solvent matrix.
-
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (Double-gloving recommended) | Prevents dermal absorption of the organic salt.[1] |
| Eye Protection | Chemical Splash Goggles | Protects against dust and accidental splashes during solution handling. |
| Respiratory | N95 (for solids) or Fume Hood | Prevents inhalation of fine particulates during weighing or transfer. |
| Body | Lab Coat (Buttoned) + Long Sleeves | Minimizes skin exposure risk. |
Disposal Workflows
Select the appropriate workflow based on the physical state of the waste.
Workflow A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired chemicals, spill cleanup materials, contaminated gloves/paper.[1][7]
-
Containerization: Place waste in a wide-mouth, high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label immediately.
-
Text: "Hazardous Waste - 5,5-Dimethylpiperidin-3-ol HCl - Toxic/Irritant."[1]
-
-
Accumulation: Cap tightly. Store in a secondary containment bin designated for "Toxic Organics."
-
Disposal: Transfer to EHS/Waste Management for incineration.
Workflow B: Liquid Waste (Reaction Mixtures or Stock Solutions)
Applicability: Mother liquors, HPLC effluents, dissolved stock.[1]
-
Characterization: Determine the solvent composition.
-
Neutralization (Conditional): If the solution is extremely acidic (pH < 2) due to excess HCl, neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before adding to the waste carboy to prevent container corrosion.[1]
-
Transfer: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Waste").
-
Documentation: Log the addition of "5,5-Dimethylpiperidin-3-ol HCl" on the carboy's accumulation log.
Visualizing the Disposal Logic
The following diagram illustrates the decision-making process for segregating and disposing of this compound to ensure compliance and safety.
Caption: Decision tree for the safe segregation and disposal of 5,5-Dimethylpiperidin-3-ol hydrochloride waste streams.
Emergency Procedures
In the event of an accidental release, follow these immediate steps to mitigate risk.
Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area. If the spill is solid powder, prevent dust generation.
-
PPE Up: Wear nitrile gloves, goggles, and a lab coat. Use a dust mask if powder is airborne.
-
Containment:
-
Solid: Cover with wet paper towels to suppress dust, then carefully scoop into a waste container.
-
Liquid: Absorb with vermiculite, sand, or a commercial spill pad.[1]
-
-
Decontamination: Wipe the surface with a mild soap solution followed by water. Do not use bleach (sodium hypochlorite), as it may react with amine residues to form chloramines.[1]
-
Disposal: Treat all cleanup materials as hazardous solid waste (Workflow A).
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[4][5][6][8][9][10][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, lifting eyelids. Consult a physician.
Regulatory Compliance & Documentation
Adherence to federal and local regulations is mandatory.[2][4]
-
US EPA (RCRA): This chemical is not P- or U-listed, but waste mixtures may exhibit toxicity characteristics.[1] Always characterize the waste stream.
-
Waste Coding:
-
Transport (DOT):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (5,5-Dimethylpiperidin-3-ol hydrochloride) [Conditional based on toxicity data] or Chemicals, n.o.s.
-
UN Number: Likely UN 2811 (if toxic) or UN 1759 (if corrosive).[1] Consult the specific SDS section 14 for the exact transport classification before shipping.
-
References
-
PubChem. (n.d.). 5,5-dimethylpiperidin-3-ol hydrochloride (Compound Summary).[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]1]
-
Fisher Scientific. (2025). Safety Data Sheet: Piperidine Derivatives. Retrieved March 5, 2026, from ]">https://www.fishersci.com[1]
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 3-Methylpiperidin-3-ol hydrochloride (Analogous Compound).[1] Retrieved March 5, 2026, from ]">https://www.sigmaaldrich.com[1]
-
US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved March 5, 2026, from [Link]1]
Sources
- 1. PubChemLite - 5,5-dimethylpiperidin-3-ol hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling 5,5-Dimethylpiperidin-3-ol hydrochloride
Executive Summary & Chemical Context
5,5-Dimethylpiperidin-3-ol hydrochloride is a functionalized piperidine derivative commonly employed as a chiral building block in the synthesis of pharmaceutical intermediates.
As a Senior Application Scientist, I must emphasize that while this specific isomer may lack a dedicated, historical toxicological profile compared to simple piperidine, we must apply the Precautionary Principle . We treat it as a Class-Specific Hazard (Substituted Piperidine Salts).
Key Chemical Behaviors Driving Safety Protocols:
-
HCl Salt Moiety: This renders the compound hygroscopic . Upon contact with moisture (sweat, mucous membranes), it can hydrolyze to release trace hydrochloric acid, causing immediate irritation.
-
Amine Functionality: Piperidines are known sensitizers and irritants.
-
Physical State: Typically a fine, white crystalline powder. The primary exposure vector is dust inhalation and static-driven surface contamination .
Hazard Identification (GHS Classification)
Based on structural analogs (e.g., 3-hydroxypiperidine HCl) and standard safety data for research chemicals.
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2][5] |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed (Presumed).[1][2] |
Personal Protective Equipment (PPE) Matrix
Effective safety is not about wearing more gear; it is about wearing the right gear for the specific phase of matter (Solid vs. Solution).
Tier 1: Solid Handling (Weighing & Transfer)
Risk Vector: Airborne dust and static cling.
-
Respiratory: Work inside a Chemical Fume Hood is mandatory. If weighing on an open bench (not recommended), a NIOSH N95 or P100 particulate respirator is required.
-
Eyes: Chemical Splash Goggles (indirect vent). Why? Standard safety glasses allow fine dust to migrate around the lenses via air currents.
-
Hands: Double Nitrile Gloves (0.11 mm minimum thickness).
-
Outer Glove: Changed immediately upon contamination.
-
Inner Glove: Acts as the final barrier against micro-tears.
-
-
Body: Lab coat (buttoned to neck), long pants, closed-toe silicone/leather shoes.
Tier 2: Solution Handling (Synthesis & Extraction)
Risk Vector: Splash and permeation.
-
Respiratory: Fume hood sash at recommended operating height (18 inches).
-
Eyes: Safety Glasses with side shields are acceptable if a sash is between you and the reaction. If working with open vessels outside the hood, revert to Goggles.[6]
-
Hands: Single Nitrile Gloves are generally sufficient for aqueous/alcoholic solutions.
-
Critical Note: If dissolved in DCM (Dichloromethane) or DMF , use Laminate Film (Silver Shield) gloves or double-glove with specific breakthrough awareness.
-
Decision Logic: PPE Selection
The following diagram illustrates the logical flow for selecting PPE based on the operation scale and state.
Figure 1: Decision tree for PPE selection based on physical state and engineering controls.
Operational Protocols
A. Weighing & Static Control
Dry amine salts are prone to static charging, causing "fly-away" powder that contaminates balances and cuffs.
-
Ionization: Use an anti-static gun or ionizer bar on the weighing vessel before adding the powder.
-
Technique: Do not pour directly from the stock bottle. Use a clean spatula to transfer to a weighing boat.[7]
-
Hygiene: Wipe the balance area with a damp paper towel (water/ethanol) immediately after weighing. This solubilizes invisible dust particles, preventing future contact dermatitis.
B. Dissolution (The "Heat of Solution")
When 5,5-Dimethylpiperidin-3-ol hydrochloride dissolves in water or methanol, the dissociation of the HCl salt can be slightly exothermic.
-
Add Solid to Liquid: Always add the powder to the solvent, not vice-versa, to prevent clumping and localized heating.
-
Venting: If dissolving in a closed vial, vent momentarily to release any pressure changes, though gas evolution is unlikely unless a base (e.g., NaHCO3) is present.
Emergency Response & Disposal
Spill Response Workflow
Scenario: You have spilled 5g of powder on the benchtop.
-
Isolate: Alert nearby personnel. Place a "Do Not Enter" sign if dust is airborne.
-
PPE Up: Put on N95 mask and double gloves.
-
Dry Clean: Do not wet initially. Wetting a large pile of amine salt can create a concentrated corrosive sludge.
-
Use a scoop or stiff card to lift the bulk solid into a waste container.
-
-
Wet Clean: Once bulk is removed, wipe the area with water (to solubilize) followed by ethanol .
-
Test: Check surface pH with litmus paper to ensure no acidic residue remains.
Waste Disposal[3][5][6][7]
-
Solid Waste: Dispose of contaminated solids in the Solid Hazardous Waste drum (Label: "Toxic/Irritant Organic Solid").
-
Aqueous Waste: If dissolved in water/buffer, dispose in Aqueous Basic/Neutral Waste (adjust pH to 6-8 if required by local EHS).
-
Organic Waste: If dissolved in solvents, use the Halogenated or Non-Halogenated solvent stream depending on the carrier solvent.
Figure 2: Step-by-step spill response workflow for dry and liquid spills.
References
-
Occupational Safety and Health Administration (OSHA). (2023).[1] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: Piperidin-3-ol. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
